Dot1L-IN-7
Description
Properties
Molecular Formula |
C23H27N9O2 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-[2-[2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)ethylamino]-2-oxoethyl]-N-(4-tert-butylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C23H27N9O2/c1-23(2,3)15-4-6-16(7-5-15)29-22(34)20-28-14-32(30-20)12-18(33)25-9-11-31-10-8-17-19(24)26-13-27-21(17)31/h4-8,10,13-14H,9,11-12H2,1-3H3,(H,25,33)(H,29,34)(H2,24,26,27) |
InChI Key |
XUVUBPKAABPFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)CC(=O)NCCN3C=CC4=C(N=CN=C43)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of DOT1L Inhibitors
Disclaimer: No specific small molecule inhibitor with the designation "Dot1L-IN-7" was found in the public scientific literature. This guide therefore details the general and specific mechanisms of action for several well-characterized, potent, and selective DOT1L inhibitors such as Pinometostat (EPZ-5676), EPZ004777, and SGC0946, which serve as archetypes for this class of epigenetic drugs.
Executive Summary
The Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase (HMT) that is the sole enzyme responsible for the mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79). This epigenetic mark is predominantly associated with active gene transcription. In certain hematological malignancies, particularly acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene, DOT1L is aberrantly recruited to chromatin, leading to hypermethylation of H3K79 at specific gene loci. This event drives the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, thereby maintaining the cancerous state.[1][2]
DOT1L inhibitors are a class of targeted therapeutics designed to block the enzymatic activity of DOT1L. The primary mechanism of action for these inhibitors is competitive inhibition at the binding site of the S-adenosyl-L-methionine (SAM) cofactor.[1][3] By occupying this pocket, they prevent the transfer of a methyl group from SAM to H3K79, leading to a global reduction in H3K79 methylation, the silencing of oncogenic gene expression programs, and subsequent cell cycle arrest, differentiation, and apoptosis in MLL-rearranged (MLL-r) leukemia cells.[4][5] This guide provides a detailed overview of this mechanism, the associated signaling pathways, quantitative data on inhibitor potency, and key experimental protocols for their characterization.
Core Mechanism of Action: Competitive Inhibition
DOT1L catalyzes the transfer of a methyl group from the universal methyl donor SAM to the ε-amino group of H3K79, producing S-adenosyl-L-homocysteine (SAH) and a methylated histone.[6] The vast majority of potent and selective DOT1L inhibitors, including Pinometostat and SGC0946, are SAM-mimetics.[1] They are designed to occupy the SAM-binding pocket within the catalytic domain of DOT1L.[1][7]
Crystallographic studies have revealed that upon binding, these inhibitors can induce a conformational change in the enzyme, often involving flexible activation and substrate-binding loops.[2][8] This rearrangement can create or open adjacent hydrophobic pockets, which the inhibitor's chemical moieties can occupy, leading to exceptionally high-affinity binding and specificity.[1][8] This competitive and potent binding effectively blocks the catalytic function of DOT1L, preventing H3K79 methylation.[9]
Figure 1: Competitive inhibition of DOT1L's enzymatic activity.
Signaling Pathways and Cellular Consequences
The inhibition of DOT1L initiates a cascade of molecular events, primarily impacting transcriptional regulation in cancer cells dependent on its activity.
MLL-Rearranged Leukemia Pathway
In MLL-r leukemia, the oncogenic MLL-fusion protein aberrantly recruits DOT1L to the promoter and coding regions of target genes, such as HOXA9 and MEIS1.[1][10] This leads to localized hypermethylation of H3K79, maintaining a chromatin state permissive for high levels of transcription, which drives leukemogenesis.[2]
DOT1L inhibitors reverse this process. By blocking H3K79 methylation, they cause a reduction in the expression of these critical oncogenes.[4] The downregulation of the HOXA9/MEIS1 transcriptional program leads to the differentiation of leukemic blasts into mature myeloid cells (e.g., monocytes) and ultimately triggers apoptosis, selectively killing the MLL-rearranged cancer cells.[5]
Figure 2: DOT1L inhibition in the MLL-rearranged leukemia pathway.
Quantitative Data Presentation
The potency of DOT1L inhibitors is characterized by their biochemical activity against the purified enzyme (IC₅₀ or Kᵢ) and their cellular activity, measured by the inhibition of H3K79 methylation and anti-proliferative effects in MLL-r cell lines.
| Inhibitor | Target | Assay Type | Potency | Cell Line | Cellular IC₅₀ (Proliferation) | Reference |
| Pinometostat (EPZ-5676) | DOT1L | Biochemical (Kᵢ) | 80 pM | MV4-11 (MLL-AF4) | 3.5 nM | [2][11] |
| H3K79me2 | Cellular ELISA | 3 nM | MOLM-13 (MLL-AF9) | - | [2] | |
| EPZ004777 | DOT1L | Biochemical (IC₅₀) | 0.4 nM | MV4-11 (MLL-AF4) | 0.17 µM | [1][12] |
| DOT1L | Biochemical (IC₅₀) | 400 pM | MOLM-13 (MLL-AF9) | 0.72 µM | [12] | |
| SGC0946 | DOT1L | Biochemical (IC₅₀) | 0.3 nM | A431 | - | [13][14] |
| H3K79me2 | Cellular (IC₅₀) | 2.6 nM | MOLM-13 (MLL-AF9) | Potent activity | [13][15] | |
| Compound 4 (Yao et al.) | DOT1L | Biochemical (IC₅₀) | 38 nM | - | - | [16] |
Experimental Protocols
Characterization of DOT1L inhibitors involves a suite of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.
In Vitro DOT1L Enzymatic Assay (Radiometric)
This assay directly measures the enzymatic activity of purified DOT1L and its inhibition by a test compound.
-
Objective: To determine the IC₅₀ value of an inhibitor against recombinant DOT1L.
-
Principle: The assay quantifies the transfer of a radiolabeled methyl group from ³H-SAM to a histone substrate (e.g., recombinant nucleosomes).
-
Methodology:
-
Reaction Setup: In a microplate, combine recombinant human DOT1L enzyme, the histone substrate (oligo-nucleosomes), and varying concentrations of the test inhibitor (e.g., serially diluted in DMSO).[17][18]
-
Initiation: Start the reaction by adding ³H-labeled S-adenosyl-L-methionine (³H-SAM). Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto filter paper.
-
Detection: The unreacted ³H-SAM is filtered away, while the methylated histone product remains bound to the filter. The radioactivity on the filter is quantified using a scintillation counter.[19]
-
Analysis: The measured counts per minute (CPM) are plotted against the inhibitor concentration. The IC₅₀ value is calculated using a non-linear regression fit (log(inhibitor) vs. response).
-
Cellular H3K79 Methylation Assay (Western Blot)
This assay confirms that the inhibitor engages its target in a cellular context, leading to a reduction in the specific histone mark.
-
Objective: To measure the dose- and time-dependent decrease of H3K79 methylation in treated cells.
-
Principle: Western blotting uses specific antibodies to detect the levels of di-methylated H3K79 (H3K79me2) relative to total Histone H3 in cell lysates.
-
Methodology:
-
Cell Treatment: Culture an MLL-rearranged cell line (e.g., MV4-11) and treat with various concentrations of the DOT1L inhibitor for a specified duration (e.g., 4-8 days).[13][14]
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for H3K79me2.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
For a loading control, re-probe the same membrane with an antibody against total Histone H3.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities. The level of H3K79me2 is normalized to the total H3 level for each condition.
-
Figure 3: Workflow for cellular H3K79 methylation western blot.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to demonstrate that the reduction in H3K79 methylation occurs at the specific gene loci regulated by MLL-fusion proteins.
-
Objective: To quantify the level of H3K79me2 at the promoters of target genes like HOXA9.
-
Principle: Proteins are cross-linked to DNA in vivo. Chromatin is sheared, and an antibody against H3K79me2 is used to immunoprecipitate the chromatin fragments containing this mark. The associated DNA is then purified and quantified by qPCR.
-
Methodology:
-
Cross-linking: Treat cells with a DOT1L inhibitor. Subsequently, treat with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[20]
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with a specific antibody for H3K79me2. An IgG antibody is used as a negative control.[21]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.[20]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA from the IP samples and an input control (a sample of the initial sheared chromatin).
-
Analysis (qPCR): Perform quantitative real-time PCR using primers specific for the promoter region of a target gene (e.g., HOXA9) and a negative control region. The amount of target DNA in the IP sample is calculated relative to the input.[22]
-
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 10. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 16. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 21. Methylation of Histone H3 on Lysine 79 Associates with a Group of Replication Origins and Helps Limit DNA Replication Once per Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of DOT1L in MLL-Rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene represent a high-risk subtype of acute leukemia with a historically poor prognosis. A key dependency in the pathogenesis of MLL-rearranged (MLL-r) leukemia is the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). This technical guide provides an in-depth overview of the critical role of DOT1L in driving MLL-r leukemia, its mechanism of action, and its emergence as a promising therapeutic target. We will delve into the quantitative data supporting these findings, provide detailed experimental protocols for key assays, and visualize the intricate molecular interactions and pathways involved.
The Central Role of DOT1L in MLL-Rearranged Leukemia
In normal hematopoiesis, the MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase crucial for regulating gene expression and proper blood cell development. However, chromosomal translocations involving the MLL gene fuse the N-terminal portion of MLL with one of over 70 different partner proteins. These MLL fusion proteins lose their intrinsic methyltransferase activity but gain the ability to aberrantly recruit a host of other proteins to chromatin.
A pivotal event in MLL-r leukemogenesis is the recruitment of the DOT1L enzyme.[1] DOT1L is the sole methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1] This recruitment is often mediated by common MLL fusion partners such as AF9, AF10, and ENL, which are components of transcriptional elongation complexes that interact with DOT1L.[1][2]
The mislocalization of DOT1L to MLL target genes, such as the HOXA gene cluster and MEIS1, leads to aberrant H3K79 hypermethylation.[1][3] This epigenetic modification is strongly associated with active gene transcription and is critical for maintaining the expression of a pro-leukemic gene program that drives uncontrolled proliferation and blocks differentiation of hematopoietic progenitors, ultimately leading to leukemia.[1][3] The dependence of MLL-r leukemia on this aberrant DOT1L activity has established it as a key therapeutic target.[4][5]
Quantitative Data on DOT1L Inhibition in MLL-Rearranged Leukemia
The development of small molecule inhibitors targeting the catalytic activity of DOT1L has provided powerful tools to probe its function and has shown therapeutic promise. Below are tables summarizing key quantitative data from preclinical and clinical studies.
Table 1: In Vitro Activity of DOT1L Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | Inhibitor | IC50 (Proliferation) | IC50 (H3K79me2 Inhibition) | Reference |
| MV4-11 | MLL-AF4 | Pinometostat (EPZ-5676) | 3.5 nM | 3 nM | [4][6] |
| MOLM-13 | MLL-AF9 | Pinometostat (EPZ-5676) | < 1 µM | - | [7] |
| NOMO-1 | MLL-AF9 | Pinometostat (EPZ-5676) | < 1 µM | - | [7] |
| KOPN-8 | MLL-ENL | Pinometostat (EPZ-5676) | - | - | [8] |
| SEM | MLL-AF4 | Pinometostat (EPZ-5676) | - | - | [8] |
| MV4-11 | MLL-AF4 | SYC-522 | - | - | [9] |
| MOLM-13 | MLL-AF9 | SYC-522 | - | - | [9] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Effects of DOT1L Inhibition on Gene Expression in MLL-Rearranged Leukemia Cells
| Cell Line | Inhibitor | Treatment Conditions | Target Gene | Fold Change in Expression | Reference |
| MV4-11 | SYC-522 (3 µM) | 6 days | HOXA9 | >50% decrease | [10] |
| MV4-11 | SYC-522 (3 µM) | 6 days | MEIS1 | >50% decrease | [10] |
| MOLM-13 | SYC-522 (10 µM) | 6 days | HOXA9 | >50% decrease | [10] |
| MOLM-13 | SYC-522 (10 µM) | 6 days | MEIS1 | >50% decrease | [10] |
| KOPN-8 | Pinometostat (EPZ-5676) | - | HOXA9 | Maintained at higher levels in resistant cells | [8] |
| KOPN-8 | Pinometostat (EPZ-5676) | - | MEIS1 | Maintained at higher levels in resistant cells | [8] |
Table 3: Clinical Trial Results for Pinometostat (EPZ-5676) in MLL-Rearranged Leukemia
| Clinical Trial ID | Phase | Patient Population | Key Findings | Reference |
| NCT01684150 | 1 | Adult patients with advanced acute leukemias, including MLL-r | Generally safe; 2 of 51 patients (both with t(11;19)) achieved complete remission. Modest single-agent efficacy. | [11] |
| NCT02141828 | 1 | Children with relapsed/refractory MLL-r acute leukemia | Acceptable safety profile. Transient reductions in leukemic blasts in ~40% of patients, but no objective responses. H3K79me2 reduction of ≥ 80% at MLL target genes. | [12][13] |
Signaling Pathways and Molecular Interactions
The core mechanism of DOT1L's role in MLL-r leukemia involves its recruitment to chromatin by MLL-fusion proteins. This leads to a cascade of events culminating in the activation of a leukemogenic gene expression program. Furthermore, recent studies have unveiled a dynamic interplay between DOT1L-mediated activation and the SIRT1-dependent repressive pathway.
MLL-Fusion Protein-DOT1L Interaction and Downstream Effects```dot
References
- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Importance of DOT1L Recruitment in MLL-AF9 Leukemia and Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Pinometostat | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
Dot1L-IN-7: A Technical Guide to its Impact on H3K79 Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Disruptor of Telomeric Silencing 1-Like (DOT1L) is a crucial histone methyltransferase and the sole enzyme responsible for mono-, di-, and trimethylation of lysine 79 on histone H3 (H3K79). This epigenetic modification plays a significant role in transcriptional regulation, and its dysregulation is a key driver in certain cancers, particularly MLL-rearranged (MLLr) leukemias. In these malignancies, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin, resulting in hypermethylation of H3K79 at specific gene loci, such as the HOXA9 and MEIS1 genes, and subsequent oncogenic gene expression.
Dot1L-IN-7 represents a class of highly potent and selective small molecule inhibitors of DOT1L. These inhibitors are critical research tools for elucidating the biological functions of DOT1L and hold significant therapeutic promise. By competitively binding to the S-adenosylmethionine (SAM) binding pocket of DOT1L, these inhibitors prevent the transfer of a methyl group to H3K79, thereby reversing the aberrant hypermethylation and suppressing the expression of leukemogenic genes. This guide provides an in-depth technical overview of the effects of this compound and related potent inhibitors on H3K79 methylation, including quantitative data, detailed experimental protocols, and visualization of the relevant signaling pathways.
Quantitative Data on Potent Dot1L Inhibitors
The inhibitory activity of Dot1L inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays and their effects on cellular H3K79 methylation and cell proliferation. The following tables summarize key quantitative data for highly potent DOT1L inhibitors, representative of the this compound class.
| Compound | Biochemical IC50 (nM) | Biochemical Ki (nM) | Cellular H3K79me2 IC50 (nM) | Cell Proliferation IC50 (nM) (MV4-11 cells) | Reference |
| Potent Benzothiophene Analog | <0.1 | 0.002 | 3 | 5 | [1] |
| EPZ-5676 (Pinometostat) | <0.1 | 0.012 | 7 | 15 | [1] |
| SYC-522 | - | 0.5 | - | ~4400 (MV4-11) | [2] |
| EPZ004777 | 0.4 ± 0.1 | - | - | - | [3] |
Table 1: Biochemical and Cellular Potency of Representative DOT1L Inhibitors. This table highlights the sub-nanomolar biochemical potency of lead compounds and their corresponding strong effects on cellular H3K79 methylation and proliferation of MLLr leukemia cells.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the efficacy and mechanism of action of Dot1L inhibitors. Below are methodologies for key experiments.
Biochemical Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of DOT1L in the presence of an inhibitor. A common method is the scintillation proximity assay (SPA).
Materials:
-
Recombinant human DOT1L enzyme
-
Biotinylated nucleosomes (as substrate)
-
3H-S-adenosylmethionine (3H-SAM)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Streptavidin-coated SPA beads
-
Microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the DOT1L enzyme, biotinylated nucleosomes, and the test compound in the assay buffer.
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, unlabeled SAM.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated nucleosomes will bind to the beads, bringing any incorporated 3H-methyl groups into proximity.
-
Incubate to allow for binding.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4]
Western Blot for Cellular H3K79 Dimethylation (H3K79me2)
This method is used to assess the effect of this compound on the global levels of H3K79me2 within cells.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture the leukemia cells and treat with various concentrations of this compound or DMSO for a specified duration (e.g., 4 days).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative reduction in H3K79me2 levels.[5][6]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of H3K79me2 at specific gene promoters, such as HOXA9, following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-H3K79me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., HOXA9) and a negative control region
Procedure:
-
Cross-link proteins to DNA in live cells by adding formaldehyde to the culture medium.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with the anti-H3K79me2 antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to immunoprecipitate the antibody-chromatin complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of target DNA sequences using qPCR with primers specific for the HOXA9 promoter and a negative control region.
-
Calculate the fold enrichment relative to the IgG control and input DNA.[7][8][9]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the direct inhibition of the DOT1L enzyme. This has significant downstream effects on gene expression, particularly in the context of MLL-rearranged leukemia.
Figure 1: Mechanism of DOT1L inhibition in MLL-rearranged leukemia.
In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to the promoters of target genes, leading to H3K79 hypermethylation and oncogenic gene expression. This compound inhibits DOT1L, which in turn reduces H3K79 methylation, represses oncogene expression, and ultimately leads to apoptosis and differentiation of the leukemic cells.
DOT1L is part of larger protein complexes that are involved in transcriptional elongation. The interaction with components of the super elongation complex (SEC), such as AF9 and ENL, is crucial for its recruitment and activity.
Figure 2: DOT1L's role in the transcription elongation complex.
DOT1L is recruited to transcriptionally active genes through its interaction with components of the Super Elongation Complex (SEC), such as AF9 and ENL. Once recruited, it methylates H3K79, a mark associated with active transcription elongation.
Conclusion
This compound and similar potent inhibitors are invaluable tools for dissecting the role of H3K79 methylation in normal physiology and disease. Their high potency and selectivity make them promising therapeutic candidates for MLL-rearranged leukemias and potentially other cancers where DOT1L activity is dysregulated. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the DOT1L pathway. Continued research in this area will undoubtedly lead to a deeper understanding of epigenetic regulation and the development of novel cancer therapies.
References
- 1. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
Technical Guide: SGC0946 as a Chemical Probe for Dot1L Function
An in-depth analysis of scientific literature reveals that "Dot1L-IN-7" is not a widely recognized or published designation for a chemical probe targeting the histone methyltransferase Dot1L. However, the field has developed several potent, selective, and well-characterized chemical probes that are instrumental for studying Dot1L function. This technical guide will focus on SGC0946 , a representative and widely used chemical probe for Dot1L, to fulfill the core requirements of the user's request for an in-depth guide on a Dot1L chemical probe. SGC0946 serves as an excellent tool for researchers, scientists, and drug development professionals investigating the biological roles of Dot1L.
Introduction to Dot1L and the Role of Chemical Probes
Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79).[1] Unlike most other HMTs that possess a catalytic SET domain, DOT1L belongs to a different structural class.[2] The methylation of H3K79 by DOT1L is predominantly associated with actively transcribed genes and plays crucial roles in various cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair.[1][3]
The aberrant activity of DOT1L is a key driver in certain cancers, most notably in mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias. In these malignancies, chromosomal translocations result in MLL fusion proteins that aberrantly recruit DOT1L to specific gene loci, such as HOXA9 and MEIS1.[3] This leads to hypermethylation of H3K79, sustained expression of leukemogenic genes, and blockage of cell differentiation.[3][4] Consequently, DOT1L has emerged as a high-priority therapeutic target.
A chemical probe is a small-molecule inhibitor that is potent, selective, and cell-permeable, enabling the rigorous interrogation of a protein's function in cellular and in vivo models. SGC0946 is a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of Dot1L, making it an ideal tool to dissect the functional consequences of Dot1L inhibition.[3]
SGC0946: A Validated Chemical Probe
SGC0946 is a close analog of the pioneering Dot1L inhibitor EPZ004777. It functions by competing with the natural cofactor SAM for the binding pocket of Dot1L, thereby preventing the transfer of a methyl group to the H3K79 residue.[3][5] This mode of action effectively and specifically blocks the catalytic activity of Dot1L.
Quantitative Data for SGC0946
The following tables summarize the key quantitative data that establish SGC0946 as a potent and selective chemical probe for Dot1L.
Table 1: Biochemical Activity of SGC0946 Against Dot1L
| Parameter | Value | Species | Notes |
|---|---|---|---|
| IC₅₀ | 0.3 nM | Human | Radiometric assay using recombinant Dot1L and nucleosome substrate. |
| Kᵢ | ≤80 pM | Human | Determined for the closely related analog Pinometostat.[3] |
Table 2: Cellular Activity of SGC0946
| Assay | Cell Line | IC₅₀ | Notes |
|---|---|---|---|
| H3K79 Dimethylation | HeLa | 3 nM | Inhibition of the direct product of Dot1L activity in cells.[6] |
| HoxA9 Promoter Activity | Molm-13 | 17 nM | Reporter assay measuring the activity of a key Dot1L target gene promoter.[6] |
| Anti-proliferation | MV4-11 (MLL-AF4) | 5 nM | Measures the phenotypic consequence of Dot1L inhibition in a Dot1L-dependent cancer cell line.[6] |
Table 3: Selectivity Profile of SGC0946 Analogs
| Methyltransferase | Fold Selectivity vs. Dot1L | Notes |
|---|---|---|
| PRMT5 | >33,000-fold | Data for EPZ004777, a close analog. |
| CARM1 | >33,000-fold | Demonstrates high selectivity against arginine methyltransferases. |
| SETD7 | >33,000-fold | Demonstrates high selectivity against SET domain-containing lysine methyltransferases. |
| EZH2 | >33,000-fold | Demonstrates high selectivity against other key epigenetic targets. |
| G9a | >33,000-fold | High selectivity is a critical feature of a reliable chemical probe. |
Key Experimental Protocols
Detailed methodologies are provided below for core experiments to validate the activity and effects of a Dot1L chemical probe like SGC0946.
Protocol 1: In Vitro Dot1L Enzymatic Assay (Radiometric)
This assay quantitatively measures the enzymatic activity of Dot1L and the potency of inhibitors.
-
Reagents:
-
Recombinant human Dot1L (e.g., residues 1-416).
-
Recombinant human nucleosomes (substrate).
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
SGC0946 or other test compounds, serially diluted in DMSO.
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 4 mM DTT.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing assay buffer, 10 nM Dot1L, and 300 nM nucleosomes.
-
Add SGC0946 at various concentrations (e.g., 0.01 nM to 1 µM) and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 1 µM [³H]-SAM.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper three times with 10% trichloroacetic acid (TCA) to remove unincorporated [³H]-SAM.
-
Dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC₅₀ values by fitting the data to a four-parameter dose-response curve.
-
Protocol 2: Cellular H3K79 Methylation Assay (Western Blot)
This protocol assesses the ability of the probe to inhibit Dot1L activity within cells.
-
Cell Culture and Treatment:
-
Culture an MLLr leukemia cell line (e.g., MV4-11 or MOLM-13) in appropriate media.
-
Seed cells at a density of 0.5 x 10⁶ cells/mL.
-
Treat cells with a dose-response of SGC0946 (e.g., 1 nM to 10 µM) or DMSO vehicle control for 72-96 hours.
-
-
Histone Extraction:
-
Harvest cells by centrifugation.
-
Lyse cells in a hypotonic buffer and isolate nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate histones with TCA and wash with acetone.
-
-
Western Blotting:
-
Resuspend the histone pellet in water and determine protein concentration (BCA assay).
-
Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C: anti-H3K79me2, anti-H3K79me3, and anti-total Histone H3 (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: MLLr Cell Proliferation Assay
This assay measures the phenotypic effect of Dot1L inhibition on the growth of dependent cancer cells.
-
Reagents:
-
MV4-11 cells.
-
RPMI-1640 medium + 10% FBS.
-
SGC0946.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
-
Procedure:
-
Seed MV4-11 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well.
-
Add SGC0946 in a 10-point, 3-fold serial dilution (e.g., from 10 µM down to 0.5 nM). Include DMSO vehicle controls.
-
Incubate the plate for 6-7 days at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize data to DMSO controls and calculate IC₅₀ values.
-
Visualizations of Pathways and Workflows
Dot1L Mechanism of Action and Inhibition
Caption: SGC0946 competitively inhibits Dot1L, blocking H3K79 methylation.
Dot1L Signaling in MLL-Rearranged Leukemia
Caption: Role of Dot1L in MLL-rearranged leukemia and point of inhibition.
Experimental Workflow for Probe Validation
Caption: A logical workflow for validating a Dot1L chemical probe.
References
- 1. The histone methyltransferase Dot1/DOT1L as a critical regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of DOT1L in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase that plays a critical role in the epigenetic regulation of gene expression. Unlike most other histone methyltransferases, DOT1L does not possess a SET domain and is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2][3] This modification is predominantly associated with actively transcribed genes and is crucial for a wide array of cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle progression.[1][4] Dysregulation of DOT1L activity has been increasingly implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the biological function of DOT1L in cancer, with a focus on its role in signaling pathways, its interacting partners, and the preclinical and clinical efforts to target this enzyme.
Core Biological Functions of DOT1L in Cancer
DOT1L's role in cancer is multifaceted and context-dependent, contributing to both the initiation and progression of hematological malignancies and solid tumors. Its primary oncogenic mechanism involves the aberrant methylation of H3K79 at specific gene loci, leading to the dysregulation of gene expression programs that control cell proliferation, survival, and differentiation.
Role in Hematological Malignancies: MLL-Rearranged Leukemias
The most well-established role of DOT1L in cancer is in the context of Mixed Lineage Leukemia (MLL)-rearranged (MLLr) leukemias.[2][3][5][6] These aggressive leukemias are characterized by chromosomal translocations involving the MLL1 gene, resulting in the formation of fusion proteins. These MLL fusion proteins recruit DOT1L to ectopic gene loci, including the HOXA9 and MEIS1 genes, which are critical for hematopoietic stem cell self-renewal.[7][8][9] The subsequent hypermethylation of H3K79 at these loci leads to their sustained overexpression, driving leukemogenesis.[1][7][8][9] The dependence of MLLr leukemias on DOT1L activity has made it a prime therapeutic target in this disease.[5][6]
Involvement in Solid Tumors
Beyond leukemia, emerging evidence has highlighted the significant role of DOT1L in a variety of solid tumors:
-
Breast Cancer: In breast cancer, particularly in estrogen receptor (ER)-positive and triple-negative subtypes, DOT1L has been shown to promote tumor growth and progression.[4][10] In ER-positive breast cancer, DOT1L acts as a co-activator for the estrogen receptor, influencing the transcription of key target genes.[10] In triple-negative breast cancer, DOT1L is implicated in facilitating the epithelial-mesenchymal transition (EMT) and maintaining cancer stem cell (CSC) populations.[4]
-
Lung Cancer: Gain-of-function mutations in the catalytic domain of DOT1L, such as the R231Q mutation, have been identified in lung cancer.[11][12][13] These mutations enhance DOT1L's methyltransferase activity, leading to the activation of the MAPK/ERK signaling pathway and promoting malignant phenotypes.[11][12][13]
-
Colorectal Cancer: The role of DOT1L in colorectal cancer appears to be more complex. Some studies suggest that DOT1L may promote colorectal carcinogenesis by positively regulating the Wnt/β-catenin signaling pathway.[14] However, other studies have indicated that H3K79 methylation by DOT1L is not essential for the maintenance of Wnt target gene expression in all contexts.[15][16][17]
-
Other Solid Tumors: DOT1L has also been implicated in the pathology of other solid tumors, including ovarian cancer, prostate cancer, and neuroblastoma.[18] In ovarian cancer, DOT1L is involved in chemoresistance through its interaction with the transcription factor C/EBPβ.[18]
Signaling Pathways and Molecular Interactions
DOT1L's function in cancer is intricately linked to its participation in various signaling pathways and its interactions with other proteins.
Key Signaling Pathways
-
MLL Fusion Protein Signaling in Leukemia: As detailed above, the recruitment of DOT1L by MLL fusion proteins to target genes like HOXA9 and MEIS1 is the central signaling event in MLLr leukemias.
Caption: DOT1L signaling in MLL-rearranged leukemia.
-
MAPK/ERK Pathway in Lung Cancer: In lung cancer, gain-of-function mutations in DOT1L can lead to the epigenetic upregulation of RAF1, a key component of the MAPK/ERK pathway, thereby promoting cell proliferation and survival.[11][12]
Caption: DOT1L-mediated activation of the MAPK/ERK pathway in lung cancer.
-
Wnt/β-catenin Pathway in Colorectal and Ovarian Cancer: DOT1L has been shown to regulate the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance.[14][19] In ovarian cancer, DOT1L activates β-catenin signaling to promote the self-renewal of cancer stem cells.[19]
Caption: DOT1L's role in the Wnt/β-catenin pathway and cancer stem cell maintenance.
Interacting Partners
DOT1L's function is mediated through its interaction with a variety of proteins:
| Interacting Partner | Cancer Type(s) | Functional Consequence |
| MLL Fusion Proteins (e.g., MLL-AF9, MLL-AF10) | MLL-rearranged Leukemia | Recruitment of DOT1L to target genes, leading to H3K79 hypermethylation and oncogene expression.[1][3][5] |
| AF10, ENL | MLL-rearranged Leukemia | Components of a complex with MLL fusions that recruit DOT1L.[2][20] |
| c-Myc and p300 | Breast Cancer | Interaction promotes epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) properties.[1] |
| Estrogen Receptor α (ERα) | ER-positive Breast Cancer | DOT1L acts as a co-activator for ERα, regulating estrogen target gene transcription.[10] |
| C/EBPβ | Ovarian Cancer | Co-recruitment to multidrug resistance genes, leading to an open chromatin state and chemoresistance.[18] |
| Ubiquitylated H2B (H2BK120ub) | General | Stimulates DOT1L's methyltransferase activity, a key step in transcriptional elongation.[21] |
DOT1L in the DNA Damage Response
Recent studies have uncovered a role for DOT1L in the DNA damage response (DDR). DOT1L is required for the proper phosphorylation of histone H2AX (γH2AX), a key early event in the DDR, and for the efficient repair of DNA double-strand breaks via the homologous recombination (HR) pathway.[22][23] Inhibition of DOT1L can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, suggesting a potential therapeutic strategy.[22][23]
Targeting DOT1L in Cancer Therapy
The critical role of DOT1L in various cancers has led to the development of small molecule inhibitors that target its catalytic activity.
DOT1L Inhibitors
Several potent and selective DOT1L inhibitors have been developed, with Pinometostat (EPZ-5676) being the most clinically advanced. These inhibitors are S-adenosylmethionine (SAM)-competitive, binding to the catalytic pocket of DOT1L and preventing the transfer of methyl groups to H3K79.
| Inhibitor | IC50 (nM) | Cell Line | Cancer Type | Reference |
| Pinometostat (EPZ-5676) | <10 | MLL-rearranged leukemia cells | Leukemia | [4] |
| EPZ004777 | ~3.5 | MLL-rearranged leukemia cells | Leukemia | [1] |
| SGC0946 | ~0.3 | MLL-rearranged leukemia cells | Leukemia | [11] |
| SYC-522 | Not specified | MLL-rearranged leukemia cells | Leukemia | [1] |
Clinical Development
Pinometostat has been evaluated in Phase 1 clinical trials for adult and pediatric patients with MLLr leukemias. While the drug was generally well-tolerated and showed evidence of target engagement (reduction in H3K79 methylation), its single-agent efficacy was modest. These findings have spurred interest in exploring combination therapies to enhance the anti-leukemic activity of DOT1L inhibitors.
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2/3
This protocol outlines the general steps for performing ChIP-seq to map the genomic localization of H3K79me2/3.
Caption: General workflow for a ChIP-seq experiment.
Detailed Methodology:
-
Cell Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2 or H3K79me3 overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by heating at 65°C. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Library Preparation: Prepare a sequencing library by ligating sequencing adapters to the purified DNA fragments.
-
Sequencing: Sequence the library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of H3K79me2/3 enrichment.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the steps to quantify the expression of DOT1L target genes such as HOXA9 and MEIS1.
Caption: Workflow for qRT-PCR gene expression analysis.
Detailed Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit or Trizol reagent. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.[24][25][26][27][28]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[24][25][26][27][28]
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain the cDNA template, gene-specific primers for the target gene (e.g., HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan).[24][25][26][27][28]
-
Cycling conditions: Typically include an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).[24]
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene, normalized to the reference gene.[27]
Cell Viability (MTT/MTS) Assay
This protocol is used to assess the effect of DOT1L inhibitors on the viability and proliferation of cancer cells.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[29][30][31][32][33]
-
Compound Treatment: Treat the cells with a range of concentrations of the DOT1L inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[29][30][31][32][33]
-
Addition of MTT/MTS Reagent:
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.[29][31][33]
-
MTS Assay: Add MTS solution (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours at 37°C. The viable cells will reduce MTS to a soluble formazan product.[30][32]
-
-
Solubilization (MTT Assay only): For the MTT assay, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[29][31][33]
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[29][30][31][32][33]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
Conclusion and Future Directions
DOT1L has emerged as a critical player in the epigenetic landscape of cancer, with a well-defined role in MLL-rearranged leukemias and a growing body of evidence implicating it in a range of solid tumors. Its unique enzymatic activity and its involvement in key oncogenic signaling pathways make it an attractive therapeutic target. While first-generation DOT1L inhibitors have shown modest clinical efficacy as monotherapies, the future of DOT1L-targeted therapy likely lies in combination strategies. Combining DOT1L inhibitors with standard chemotherapy, other epigenetic modifiers, or targeted agents that act on synergistic pathways holds the promise of overcoming resistance and improving patient outcomes. Further research is needed to fully elucidate the complex and context-dependent functions of DOT1L in different cancer types, which will be crucial for identifying predictive biomarkers and developing more effective and personalized therapeutic approaches.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Inhibition of histone methyltransferase DOT1L silences ERα gene and blocks proliferation of antiestrogen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DOT1L affects colorectal carcinogenesis via altering T cell subsets and oncogenic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 19. DOT1L Regulates Ovarian Cancer Stem Cells by Activating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DOT1L activity in leukemia cells requires interaction with ubiquitylated H2B that promotes productive nucleosome binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 26. elearning.unite.it [elearning.unite.it]
- 27. clyte.tech [clyte.tech]
- 28. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 32. broadpharm.com [broadpharm.com]
- 33. texaschildrens.org [texaschildrens.org]
Dot1L-IN-7: A Technical Guide to Cellular Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular target engagement of Dot1L-IN-7, a potent and selective inhibitor of the histone methyltransferase Dot1L. This document details the quantitative biochemical and cellular activities of the inhibitor, provides in-depth experimental protocols for assessing its target engagement, and visualizes key cellular pathways and experimental workflows.
Introduction to Dot1L and its Inhibition
Disruptor of telomeric silencing 1-like (Dot1L) is a unique histone methyltransferase as it is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2] This modification is primarily associated with actively transcribed genes.[3][4] Aberrant Dot1L activity, often driven by MLL (mixed-lineage leukemia) gene rearrangements, leads to the hypermethylation of H3K79 at specific gene loci, such as the HOXA9 and MEIS1 genes, which are critical drivers of leukemogenesis.[1][5][6] Consequently, the inhibition of Dot1L's catalytic activity presents a promising therapeutic strategy for MLL-rearranged leukemias.[1][7][8] this compound is a small molecule inhibitor designed to competitively block the S-adenosyl-L-methionine (SAM) binding pocket of Dot1L, thereby preventing the transfer of a methyl group to H3K79.[1][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and cellular activity.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Description |
| Ki | 2 pM | Dissociation constant, indicating very high affinity for Dot1L.[10] |
| IC50 (biochemical) | <0.1 nM | Concentration required to inhibit 50% of Dot1L enzymatic activity in a biochemical assay.[10] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 | Description |
| H3K79 Dimethylation | HeLa | 3 nM | Concentration required to reduce H3K79 dimethylation by 50% in cells.[10] |
| HoxA9 Promoter Activity | Molm-13 | 17 nM | Concentration required to inhibit 50% of the activity of the HoxA9 gene promoter.[10] |
| Cell Proliferation | MV4-11 | 5 nM | Concentration required to inhibit the proliferation of MLL-rearranged leukemia cells by 50%.[10] |
Signaling Pathway and Mechanism of Action
This compound acts by competitively inhibiting the SAM binding site of Dot1L, which prevents the methylation of H3K79. In MLL-rearranged leukemia, this inhibition leads to a reduction in the expression of key oncogenes like HOXA9 and MEIS1, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cellular target engagement of this compound.
Western Blot for H3K79 Methylation
This protocol details the detection of changes in global H3K79 dimethylation levels in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture MV4-11 cells to a density of 1x10^6 cells/mL. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for 48-72 hours.
-
Histone Extraction: Harvest cells by centrifugation. Lyse the cells and isolate nuclei. Extract histones using an acid extraction protocol (e.g., with 0.2 M H2SO4).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE: Load equal amounts of histone extracts onto a 15% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C. As a loading control, use a primary antibody against total Histone H3.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using a chemiluminescence imager. Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells (e.g., HEK293T overexpressing Dot1L) with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the protein concentration and analyze the samples by Western blotting using an anti-Dot1L antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble Dot1L as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
NanoBRET Target Engagement Assay
The NanoBRET assay is a live-cell, proximity-based assay that measures the binding of a small molecule to a target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged Dot1L and a fluorescent tracer that binds to the same pocket as this compound.
Methodology:
-
Cell Transfection: Transfect HEK293T cells with a plasmid encoding for Dot1L fused to NanoLuc luciferase. Plate the transfected cells in a 96-well plate.
-
Compound and Tracer Addition: Add a fluorescent tracer that is known to bind to the Dot1L active site. Then, add varying concentrations of this compound.
-
Substrate Addition: Add the NanoLuc substrate, furimazine, to the wells.
-
Signal Detection: Measure the luminescence signal at two wavelengths: one for the NanoLuc donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. In the presence of this compound, the tracer will be displaced, leading to a decrease in the BRET signal. Plot the BRET ratio against the concentration of this compound to determine the IC50 for target engagement in live cells.
Conclusion
This compound is a highly potent and selective inhibitor of Dot1L with excellent cellular activity. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the cellular target engagement of this compound and other Dot1L inhibitors. The quantitative data and methodologies presented herein are essential for the continued development of Dot1L-targeted therapies for the treatment of MLL-rearranged leukemias and potentially other cancers.
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L-controlled cell-fate determination and transcription elongation are independent of H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Dot1L-IN-7: A Technical Guide to its Impact on Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dot1L (Disruptor of telomeric silencing 1-like) is a histone methyltransferase that plays a critical role in the regulation of gene expression through the methylation of histone H3 at lysine 79 (H3K79). Unlike other histone methyltransferases, Dot1L is the sole enzyme responsible for this specific modification, making it a key player in chromatin remodeling and a compelling target for therapeutic intervention, particularly in cancers driven by chromosomal translocations of the MLL gene. This technical guide provides an in-depth overview of Dot1L-IN-7, a potent and selective inhibitor of Dot1L, detailing its mechanism of action, impact on chromatin structure, and the experimental methodologies used for its characterization.
This compound: Mechanism of Action and Quantitative Profile
This compound is a small molecule inhibitor designed to selectively target the catalytic activity of Dot1L. By inhibiting Dot1L, this compound effectively prevents the methylation of H3K79, a mark associated with active transcription. This inhibition leads to the suppression of genes implicated in the proliferation and survival of cancer cells, particularly in the context of MLL-rearranged leukemias.
| Compound | Target | IC50 | Cell Line | Effect |
| This compound | Dot1L | 1.0 µM | MLL-AF9 | Selective killing of MLL-rearranged cells[1] |
Table 1: Quantitative Data for this compound. The half-maximal inhibitory concentration (IC50) of this compound against Dot1L was determined to be 1.0 µM. This inhibition translates to selective cytotoxicity in MLL-AF9 leukemia cells, which are dependent on Dot1L activity for their survival.
Impact on Chromatin Remodeling and Gene Expression
The primary impact of this compound on chromatin is the reduction of H3K79 methylation. In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits Dot1L to target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[2][3] Inhibition of Dot1L by this compound reverses this hypermethylation, leading to a more condensed chromatin state and subsequent transcriptional repression of these oncogenic drivers.
Signaling Pathway of Dot1L in MLL-Rearranged Leukemia
The following diagram illustrates the signaling pathway affected by Dot1L inhibition in the context of MLL-rearranged leukemia.
Figure 1: Dot1L Signaling Pathway. In MLL-rearranged leukemia, the MLL fusion protein recruits Dot1L, leading to H3K79 methylation, open chromatin, and oncogene expression. This compound inhibits Dot1L, disrupting this pathway.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed MLL-AF9 cells and a control cell line (e.g., E2A-HLF) in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO. Add the diluted compound to the cell plates to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Western Blot for H3K79 Methylation
Objective: To assess the effect of this compound on the levels of H3K79 methylation.
Methodology:
-
Cell Treatment: Treat MLL-AF9 cells with this compound at its IC50 concentration (1.0 µM) and a vehicle control (DMSO) for 48 hours.
-
Histone Extraction: Harvest the cells and extract histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.
-
SDS-PAGE and Transfer: Separate 15 µg of histone extract on a 15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against di-methylated H3K79 (e.g., Abcam, ab3594) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Experimental Workflow for Dot1L Inhibitor Screening
The following diagram outlines a typical workflow for the screening and validation of Dot1L inhibitors like this compound.
Figure 2: Experimental Workflow. This diagram illustrates the process from initial screening of compound libraries to the detailed mechanistic studies of a lead inhibitor like this compound.
Conclusion
This compound represents a valuable chemical probe for studying the role of Dot1L in chromatin remodeling and gene regulation. Its potent and selective inhibition of Dot1L provides a powerful tool for dissecting the molecular mechanisms underlying MLL-rearranged leukemias and for the development of novel epigenetic therapies. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the impact of this compound and other Dot1L inhibitors on chromatin structure and function.
References
- 1. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]
- 3. Targeting DOT1L and HOX gene expression in MLL-rearranged leukemia and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of Dot1L Inhibition in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The histone methyltransferase Disruptor of Telomeric Silencing 1-Like (DOT1L) has emerged as a compelling therapeutic target in oncology. While its role in MLL-rearranged leukemias is well-established, a growing body of evidence underscores its critical involvement in the pathogenesis of various solid tumors. DOT1L is the sole enzyme responsible for monomethylation, dimethylation, and trimethylation of histone H3 on lysine 79 (H3K79), epigenetic marks associated with active gene transcription.[1][2] Dysregulation of DOT1L activity in cancer cells leads to aberrant gene expression programs that drive tumor progression, metastasis, and therapy resistance. This technical guide provides a comprehensive overview of the significance of Dot1L inhibition in solid tumors, detailing its mechanism of action, preclinical efficacy, and the methodologies used to investigate its function.
Introduction: DOT1L as an Epigenetic Driver in Solid Tumors
DOT1L is unique among histone methyltransferases as it lacks a SET domain.[1][2] Its aberrant expression and activity have been correlated with poor prognosis and increased aggressiveness in a range of solid malignancies, including breast, ovarian, prostate, colorectal, and lung cancers.[1][2] By catalyzing H3K79 methylation, DOT1L plays a crucial role in regulating the expression of key oncogenes and signaling pathways involved in cell proliferation, survival, epithelial-to-mesenchymal transition (EMT), and the maintenance of cancer stem cells (CSCs).[1][3] Consequently, the development of small molecule inhibitors targeting DOT1L's catalytic activity presents a promising therapeutic strategy.
Mechanism of Action: How Dot1L Inhibition Impacts Solid Tumors
The primary mechanism of action of Dot1L inhibitors is the competitive blockade of the S-adenosyl-L-methionine (SAM) binding site, preventing the transfer of a methyl group to H3K79.[4][5] This leads to a global reduction in H3K79 methylation, particularly at the promoter and enhancer regions of DOT1L target genes. The downstream consequences of this epigenetic reprogramming are multifaceted and tumor-context dependent, but generally involve the suppression of oncogenic transcriptional programs.
Key Signaling Pathways Modulated by Dot1L Inhibition
Dot1L's influence extends across several critical cancer-related signaling pathways:
-
Epithelial-to-Mesenchymal Transition (EMT): DOT1L, in complex with transcription factors like c-Myc and p300, can upregulate key EMT-inducing transcription factors such as SNAIL, ZEB1, and ZEB2.[1][6] Inhibition of DOT1L has been shown to reverse EMT, characterized by an increase in E-cadherin expression and a decrease in mesenchymal markers, thereby reducing cancer cell migration and invasion.[1]
-
Wnt/β-catenin Signaling: In certain contexts, DOT1L acts as a coactivator for TCF4/β-catenin, promoting the transcription of Wnt target genes involved in cell proliferation and stemness.[3][7] In ovarian cancer stem cells, DOT1L is critical for their self-renewal by regulating β-catenin signaling.[8] Pharmacological inhibition of DOT1L can attenuate this pathway, although the dependency appears to be context-specific.[7]
-
c-Myc-Driven Transcription: DOT1L plays a role in sustaining the expression of c-Myc and its target genes, which are central to cell cycle progression and proliferation.[9] In colorectal cancer, silencing or inhibiting DOT1L leads to a downregulation of c-Myc, resulting in S-phase cell cycle arrest.[9] A novel non-canonical role for DOT1L has been proposed in facilitating the removal of "spent" c-Myc from chromatin, a process necessary for efficient transcription of its target genes.[10]
Signaling Pathway Diagrams
Caption: DOT1L in complex with c-Myc and p300 activates EMT transcription factors.
Caption: DOT1L acts as a co-activator for Wnt/β-catenin target gene transcription.
Quantitative Data on Dot1L Inhibitor Activity
The preclinical efficacy of DOT1L inhibitors has been demonstrated in various solid tumor models. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Efficacy of Dot1L Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| EPZ004777 | MV4-11 | Leukemia | 0.4 nM | [4] |
| MOLM-13 | Leukemia | ~10 nM | [4] | |
| MLL-AF9 transformed cells | Leukemia | >3 µM | [4] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Dose-dependent effects at 0.1-10 µM | [5] | |
| Colorectal Cancer Cells | Colorectal Cancer | Not specified | [9] | |
| Pinometostat (EPZ-5676) | MV4-11 | Leukemia | 3.5 nM (proliferation) | [5] |
| HL60 | Leukemia | 5 nM (H3K79me2) | [5] | |
| LNCaP | Prostate Cancer | ~1-10 µM | [11] | |
| C42B-ENZR | Prostate Cancer | ~10 µM | [11] |
In Vivo Efficacy of Dot1L Inhibitors
| Inhibitor | Tumor Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Pinometostat (EPZ-5676) | Rat xenograft | MLL-rearranged Leukemia | Continuous IV infusion | Complete and sustained regression | [12] |
| SGC7901 xenograft | Gastric Cancer | Not specified | Significant reduction in tumor size and weight | [13] | |
| Ovarian cancer xenograft | Ovarian Cancer | Not specified | Significant blockade of tumor growth | [14] | |
| Compound 11 | MV4-11 xenograft | Leukemia | 75 mg/kg bid, s.c. | 73% | [15] |
Note: While extensive data exists for leukemia models, quantitative in vivo data for solid tumors is still emerging.
Detailed Experimental Protocols
This section provides representative protocols for key experiments used to study the effects of DOT1L inhibition.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for assessing the genome-wide occupancy of H3K79me2 after treatment with a DOT1L inhibitor.
-
Cell Culture and Treatment: Plate cancer cells (e.g., 786-O renal cell carcinoma) and grow to 70-80% confluency. Treat cells with the DOT1L inhibitor (e.g., 1 µM EPZ-5676) or vehicle (e.g., DMSO) for 8 days.
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells in SDS lysis buffer. Sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific for H3K79me2. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA using a kit such as the NEBNext Ultra II DNA Library Prep Kit. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of H3K79me2 enrichment. Compare the enrichment profiles between inhibitor-treated and vehicle-treated samples.
Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is for measuring the expression of DOT1L target genes (e.g., c-Myc, SNAIL) following inhibitor treatment.
-
Cell Culture and Treatment: Culture cells and treat with a DOT1L inhibitor as described for ChIP-seq.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Plus Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene. Compare the expression levels between inhibitor-treated and vehicle-treated samples.
Caption: Workflow for Quantitative Reverse Transcription PCR (qRT-PCR).
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a DOT1L inhibitor.
-
Cell Preparation: Culture human cancer cells (e.g., SGC7901 gastric cancer cells) and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the DOT1L inhibitor (e.g., EPZ-5676) to the treatment group via the appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) at a predetermined dose and schedule. Administer vehicle to the control group.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly (e.g., twice a week). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for H3K79me2).
-
Data Analysis: Compare the tumor growth rates, final tumor volumes, and tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the DOT1L inhibitor.
Conclusion and Future Directions
The inhibition of DOT1L represents a promising epigenetic-based therapeutic strategy for a variety of solid tumors. Preclinical studies have demonstrated its ability to suppress tumor growth, inhibit metastasis, and overcome drug resistance by targeting key oncogenic signaling pathways. While the clinical development of DOT1L inhibitors for solid tumors is still in its early stages, the robust preclinical data provides a strong rationale for further investigation.
Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to DOT1L inhibition.
-
Exploring rational combination therapies to enhance the efficacy of DOT1L inhibitors and overcome potential resistance mechanisms.
-
Developing next-generation DOT1L inhibitors with improved pharmacokinetic and pharmacodynamic properties for the treatment of solid tumors.
The continued exploration of DOT1L's role in solid tumor biology will undoubtedly pave the way for novel and effective cancer therapies.
References
- 1. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 3. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DOT1L cooperates with the c-Myc-p300 complex to epigenetically derepress CDH1 transcription factors in breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DOT1L Regulates Ovarian Cancer Stem Cells by Activating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [open.bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of DOT1L in the proliferation and prognosis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dot1L-IN-7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dot1L-IN-7, a representative small molecule inhibitor of the histone methyltransferase DOT1L, in cell culture experiments. The following sections detail its mechanism of action, provide protocols for key cellular assays, and present data in a structured format to facilitate experimental design and interpretation.
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1] This modification is predominantly associated with actively transcribed genes.[1][2] Aberrant DOT1L activity is implicated in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, making it a compelling target for therapeutic intervention.[1][3][4] this compound is a potent and selective inhibitor designed to probe the function of DOT1L in cellular processes and to evaluate its therapeutic potential.
Mechanism of Action
This compound functions by competitively binding to the S-adenosyl-L-methionine (SAM) binding pocket of the DOT1L enzyme.[3][5] This prevents the transfer of a methyl group from SAM to the ε-amino group of H3K79.[1][3][6] The inhibition of H3K79 methylation leads to a downstream cascade of events, including the alteration of gene expression profiles. In the context of MLL-rearranged leukemias, inhibition of DOT1L leads to the downregulation of leukemogenic genes such as HOXA9 and MEIS1, ultimately inducing cell cycle arrest, differentiation, and apoptosis.[1][3]
Signaling Pathway of Dot1L Action
Caption: Mechanism of Dot1L and its inhibition.
Applications in Cell Culture Research
-
Cancer Biology: Investigating the role of DOT1L in the proliferation, survival, and differentiation of cancer cells, particularly in hematological malignancies like MLL-rearranged leukemia.[1][3]
-
Epigenetics: Studying the impact of H3K79 methylation on gene regulation and chromatin structure.
-
Drug Discovery: Screening and validating novel DOT1L inhibitors and exploring synergistic effects with other anti-cancer agents.[7]
-
Developmental Biology: Examining the role of DOT1L in cellular differentiation and lineage commitment.[8][9]
-
Stem Cell Biology: Investigating the influence of DOT1L on the maintenance of pluripotency and the process of cellular reprogramming.[4][10]
Data Presentation: In Vitro Activity of Representative Dot1L Inhibitors
The following table summarizes the reported in vitro activities of several well-characterized DOT1L inhibitors in various cell lines. This data can serve as a reference for determining appropriate concentration ranges for this compound in your experiments.
| Compound | Cell Line | Assay | IC50 | Reference |
| EPZ004777 | MOLM-13 | H3K79 Dimethylation | 3 nM | [11] |
| MV4-11 | Cell Proliferation | 5 nM | [11] | |
| EPZ-5676 | MOLM-13 | H3K79 Dimethylation | <10 nM | N/A |
| MV4-11 | Cell Proliferation | ~10 nM | N/A | |
| SGC0946 | MLL-AF9 cells | Cell Proliferation | ~50 nM | N/A |
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: Reconstitute the lyophilized powder in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Cell Viability/Proliferation Assay
This protocol describes a method to determine the effect of this compound on the viability and proliferation of a cancer cell line (e.g., MV4-11, a human MLL-rearranged leukemia cell line).
Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear or white-walled microplates
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescent ATP-based assay kit)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Add 100 µL of the diluted inhibitor to the corresponding wells to achieve the final desired concentrations.
-
-
Incubation:
-
Incubate the plate for a period of 72 to 144 hours. The anti-proliferative effects of DOT1L inhibitors can be slow to manifest.[2]
-
-
Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of H3K79 Methylation
This protocol is for verifying the on-target activity of this compound by measuring the levels of H3K79 dimethylation (H3K79me2), a direct product of DOT1L enzymatic activity.[11]
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with various concentrations of this compound for 48-96 hours.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal loading.
-
Expected Outcome: A dose-dependent decrease in the H3K79me2 signal should be observed in cells treated with this compound compared to the vehicle control.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is designed to measure changes in the expression of known DOT1L target genes, such as HOXA9 and MEIS1, following treatment with this compound.
Logical Diagram of this compound's Effect on Gene Expression
Caption: Effect of this compound on gene expression.
Materials:
-
Cells treated with this compound and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
Treat cells with this compound for 4-7 days.[2]
-
Harvest cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions with the appropriate primers and qPCR master mix.
-
Run the qPCR program on a real-time PCR machine.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Expected Outcome: A significant downregulation of HOXA9 and MEIS1 mRNA levels is expected in MLL-rearranged leukemia cells treated with this compound.
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 8. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Connecting the DOTs on Cell Identity [frontiersin.org]
- 10. DOT1L inhibition enhances pluripotency beyond acquisition of epithelial identity and without immediate suppression of the somatic transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Dot1L-IN-7 in a Western Blot for H3K79me2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dot1L-IN-7, a potent and selective inhibitor of the histone methyltransferase Dot1L, in Western blot analyses to specifically investigate the dimethylation of histone H3 at lysine 79 (H3K79me2).
Introduction
Dot1L (Disruptor of telomeric silencing 1-like) is the sole known enzyme responsible for mono-, di-, and trimethylation of H3K79 in mammals.[1][2][3] This histone modification is primarily associated with actively transcribed genes and plays a crucial role in various cellular processes, including gene regulation, DNA damage repair, and cell cycle progression.[2][3] Aberrant H3K79 methylation, often driven by the mis-targeting of Dot1L by MLL fusion proteins, is a key driver in mixed-lineage leukemia (MLL).[1][2]
This compound is a highly potent and selective small molecule inhibitor of Dot1L.[4] It functions by competing with the S-adenosyl-L-methionine (SAM) cofactor, thereby blocking the transfer of a methyl group to H3K79.[1][5] This specific inhibition makes this compound an invaluable tool for studying the dynamics of H3K79 methylation and for validating the specificity of H3K79me2 antibodies in immunoassays such as Western blotting. By treating cells with this compound, researchers can induce a dose- and time-dependent reduction in global H3K79me2 levels, which can be quantitatively assessed by Western blot.[3][6][7]
Data Presentation
The biochemical, biophysical, and cellular characterization of this compound demonstrates its high potency and selectivity. The following table summarizes key quantitative data for the compound, with comparative values for the well-characterized Dot1L inhibitor EPZ-5676 included for reference.
| Parameter | This compound | EPZ-5676 | Reference |
| Biochemical IC50 (Dot1L SPA) | <0.1 nM | <0.1 nM | [4] |
| Biochemical Ki (Dot1L SPA) | 0.002 nM | 0.012 nM | [4] |
| On-Target Residence Time (τ) | >5 h | >5 h | [4] |
| Cellular IC50 (HeLa, H3K79me2 ELISA) | 3 nM | 7 nM | [4] |
| Cellular IC50 (MV4-11, Proliferation) | 5 nM | 15 nM | [4] |
| Selectivity | No inhibitory activity up to 50 µM against a panel of 22 other protein and arginine methyltransferases. | Not specified in this context. | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dot1L enzymatic activity and its inhibition by this compound.
Caption: Step-by-step workflow for H3K79me2 Western blotting.
Caption: Using this compound to validate H3K79me2 antibody specificity.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Plate cells (e.g., HeLa, MV4-11, or other relevant cell lines) at a density that will allow them to reach 70-80% confluency by the end of the treatment period.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare a series of working solutions to treat cells at final concentrations ranging from 1 nM to 100 nM. Always prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Add the diluted this compound or DMSO vehicle to the cell culture medium.
-
Incubation: Incubate the cells for a period of 24 to 72 hours. A time-course experiment is recommended to determine the optimal treatment duration for observing a significant reduction in H3K79me2.
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them for histone extraction.
Histone Extraction (Acid Extraction Method)
Histones are small, basic proteins that can be effectively isolated using acid extraction.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors). Incubate on ice for 30 minutes.
-
Nuclei Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 1 hour (or overnight) at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant containing the acid-soluble histones. Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 25-33% and incubate on ice for at least 1 hour to precipitate the histones.
-
Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant. Wash the histone pellet twice with ice-cold acetone.
-
Solubilization: Air-dry the pellet and resuspend in an appropriate buffer (e.g., deionized water or PBS).
-
Quantification: Determine the protein concentration using a Bradford or BCA assay.
Western Blotting for H3K79me2
Due to the small size of histones, modifications to a standard Western blot protocol are recommended for optimal results.[8]
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane.[8] The smaller pore size ensures efficient capture of the small histone proteins.
-
Perform the transfer at 100V for 1 hour at 4°C or using a semi-dry transfer system according to the manufacturer's instructions.
-
-
Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer consisting of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8] Avoid using milk as a blocking agent as it can interfere with the detection of some phospho-epitopes and histone modifications.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2 (e.g., from Thermo Fisher Scientific, Cat# 49-1019 or 39143[9][10]) diluted in the blocking buffer. Typical dilutions range from 1:250 to 1:5,000.[9][10] Incubate overnight at 4°C with gentle agitation.
-
Loading Control: It is essential to probe a parallel blot or strip the original blot and re-probe for a total histone H3 antibody as a loading control to ensure equal amounts of histone were loaded in each lane.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the H3K79me2 signal to the total H3 signal for each sample to account for any loading differences. The expected result is a significant decrease in the normalized H3K79me2 signal in this compound-treated samples compared to the DMSO control.
-
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Methylation of H3K79 Reveals DOT1L Target Genes and Function in the Cerebellum In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 9. H3K79me2 Polyclonal Antibody (49-1019) [thermofisher.com]
- 10. Histone H3K79me2 Polyclonal Antibody (39143) [thermofisher.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP-seq) with a DOT1L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide effects of inhibiting the histone methyltransferase DOT1L. DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), a modification associated with active transcription.[1][2] Dysregulation of DOT1L activity is implicated in various cancers, particularly MLL-rearranged leukemias, making it a critical target for drug development.[1][3]
This protocol uses a representative potent and selective DOT1L inhibitor. Due to the lack of specific public information on "Dot1L-IN-7," this protocol has been developed based on methodologies established for the well-characterized DOT1L inhibitor, EPZ-5676 (Pinometostat). This compound serves as a suitable surrogate for designing and executing ChIP-seq experiments aimed at understanding the functional consequences of DOT1L inhibition.
Principle of the Assay
ChIP-seq is a powerful technique to identify the genomic locations of histone modifications. In this application, cells are treated with a DOT1L inhibitor to assess its impact on H3K79 methylation. Following treatment, chromatin is cross-linked, sheared, and then subjected to immunoprecipitation with an antibody specific for a particular H3K79 methylation mark (e.g., H3K79me2). The enriched DNA is then sequenced, and the resulting data is analyzed to map the changes in the histone modification landscape across the genome. This allows researchers to identify genes and regulatory elements that are direct targets of DOT1L activity and are affected by its inhibition.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a ChIP-seq experiment with a DOT1L inhibitor, based on published studies using compounds like EPZ-5676.[4][5]
Table 1: Cell Treatment and Chromatin Preparation
| Parameter | Value | Notes |
| Cell Line | MOLM-13 (MLL-AF9) or similar leukemia cell line | Sensitive to DOT1L inhibition. |
| DOT1L Inhibitor | EPZ-5676 (or this compound) | Concentration and treatment time should be optimized based on the inhibitor's IC50 and the desired biological effect. |
| Inhibitor Concentration | 100 nM - 1 µM | A dose-response experiment is recommended to determine the optimal concentration.[5] |
| Treatment Duration | 3 - 9 days | Time-course experiments can reveal the dynamics of histone mark changes and downstream transcriptional effects.[5] |
| Cell Number per IP | 1-10 x 107 cells | Sufficient cell numbers are crucial for obtaining enough chromatin for successful immunoprecipitation. |
| Cross-linking Agent | 1% Formaldehyde | Standard cross-linking agent to fix protein-DNA interactions. |
| Cross-linking Time | 10 minutes at room temperature | |
| Chromatin Shearing | Sonication | To obtain chromatin fragments in the 200-500 bp range. |
Table 2: Immunoprecipitation and Sequencing
| Parameter | Value | Notes |
| Antibody | Anti-H3K79me2 | A well-validated, ChIP-grade antibody is essential for specificity. |
| Antibody Amount | 1-5 µg per IP | The optimal antibody amount should be determined by titration. |
| Spike-in Control | Drosophila chromatin | Recommended for normalization to account for global changes in histone modifications upon inhibitor treatment.[5][6] |
| Library Preparation Kit | Commercially available kits (e.g., NEBNext Ultra II) | Follow the manufacturer's instructions. |
| Sequencing Platform | Illumina (e.g., NovaSeq, NextSeq) | |
| Read Length | 50-150 bp, single-end or paired-end | |
| Sequencing Depth | 20-50 million reads per sample | Deeper sequencing may be required for detecting subtle changes or for broad histone marks. |
Experimental Protocol
This protocol outlines the major steps for performing a ChIP-seq experiment to assess the effect of a DOT1L inhibitor on H3K79me2 levels.
I. Cell Culture and Inhibitor Treatment
-
Culture MOLM-13 cells (or another appropriate cell line) in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed cells at a density that will allow for logarithmic growth throughout the treatment period.
-
Treat cells with the DOT1L inhibitor (e.g., EPZ-5676 at 1 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 6 days).
-
Harvest approximately 1-10 x 107 cells per condition for each ChIP experiment.
II. Chromatin Cross-linking and Preparation
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
III. Immunoprecipitation
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin to serve as the input control.
-
Add the anti-H3K79me2 antibody (and a negative control IgG antibody in a separate reaction) to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
IV. Reverse Cross-linking and DNA Purification
-
Reverse the cross-links by adding NaCl to the eluted chromatin and the input control and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
V. Library Preparation and Sequencing
-
Quantify the purified ChIP and input DNA.
-
Prepare sequencing libraries from the ChIP and input DNA using a commercial library preparation kit.
-
Perform sequencing on an Illumina platform.
Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the appropriate reference genome (e.g., hg38) using an aligner such as Bowtie2 or BWA.
-
Peak Calling: Identify regions of enrichment (peaks) in the ChIP samples relative to the input control using a peak caller like MACS2.
-
Normalization: If a spike-in control was used, normalize the ChIP-seq signal based on the number of reads aligning to the spike-in genome. This is crucial for accurately quantifying global changes in H3K79me2 levels.[5][6]
-
Differential Binding Analysis: Identify genomic regions with significant changes in H3K79me2 enrichment between the inhibitor-treated and control samples.
-
Visualization: Visualize the ChIP-seq data using a genome browser like the Integrative Genomics Viewer (IGV).
Mandatory Visualizations
References
- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assay with Dot1L-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a crucial role in regulating gene expression, DNA repair, and cell cycle progression.[1][2] DOT1L is unique as it is the only known enzyme to catalyze the methylation of histone H3 at lysine 79 (H3K79).[1] This epigenetic modification is generally associated with active transcription.[1] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant activity of DOT1L leads to the overexpression of oncogenes, promoting cancer cell proliferation and survival.[1][2]
Dot1L inhibitors, such as Dot1L-IN-7, are small molecules designed to specifically block the methyltransferase activity of the DOT1L enzyme.[1] By inhibiting DOT1L, these compounds can prevent the methylation of H3K79, leading to the suppression of oncogenes and the reactivation of tumor suppressor genes.[1] This mechanism of action makes DOT1L a promising therapeutic target, and its inhibitors are valuable tools for cancer research and drug development. Inhibition of DOT1L has been shown to induce cell cycle arrest, apoptosis, and a reduction in proliferation in various cancer cell lines.[3][4]
These application notes provide a detailed protocol for performing a cell proliferation assay using this compound to assess its anti-proliferative effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and metabolic activity, which serves as an indicator of cell proliferation.[5][6][7]
Dot1L Signaling Pathway and Cell Cycle Regulation
DOT1L-mediated H3K79 methylation is a key step in the transcriptional activation of genes involved in cell cycle progression. In several cancers, DOT1L activity is linked to the expression of proto-oncogenes like c-Myc. Inhibition of DOT1L leads to a decrease in H3K79 methylation at the promoter regions of these genes, resulting in their transcriptional repression. This, in turn, can lead to cell cycle arrest, often at the S phase or G1/S transition, thereby inhibiting cell proliferation.[8][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bioquochem.com [bioquochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of Dot1L-IN-7 using a Colony Formation Assay
Introduction
Dot1L (Disruptor of telomeric silencing 1-like) is a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). This modification is associated with actively transcribed genes and plays a crucial role in gene expression regulation, DNA repair, and cell cycle progression.[1][2][3] Aberrant Dot1L activity is implicated in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias.[2][4][5][6] In these leukemias, MLL fusion proteins recruit Dot1L to chromatin, leading to the overexpression of oncogenes like HOXA9 and MEIS1.[3]
Dot1L-IN-7 is a potent and selective small molecule inhibitor of Dot1L.[4] It acts by competing with the S-adenosyl-L-methionine (SAM) cofactor, thereby preventing the methylation of H3K79.[2][7] This inhibition of Dot1L's methyltransferase activity leads to the suppression of MLL fusion target gene expression and subsequent anti-proliferative effects in MLL-rearranged leukemia cells.[4] This application note provides a detailed protocol for assessing the efficacy of this compound using a colony formation assay, a well-established in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony.[8]
Principle of the Assay
The colony formation assay is a functional assay that measures the clonogenic potential of cells. Single cells are seeded at a low density in a culture dish and are allowed to proliferate over a period of several days to weeks.[8] Each viable cell that retains its reproductive integrity will form a distinct colony. By treating the cells with a cytotoxic or cytostatic agent like this compound, one can quantify the dose-dependent effect of the compound on the cells' ability to form colonies. The number and size of the colonies are indicative of the drug's efficacy in inhibiting long-term cell survival and proliferation.
Data Presentation
The efficacy of this compound has been demonstrated in various cellular assays. The following table summarizes the reported IC50 values for this compound and a comparable Dot1L inhibitor, EPZ-5676, in different cell lines and assays. This data is crucial for designing the concentration range in a colony formation assay.
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | H3K79 Dimethylation (ELISA) | HeLa | 3 | [4] |
| HoxA9 Promoter Activity (RGA) | Molm-13 | 17 | [4] | |
| Proliferation | MV4-11 | 5 | [4] | |
| EPZ-5676 | H3K79 Dimethylation (ELISA) | HeLa | 7 | [4] |
| HoxA9 Promoter Activity (RGA) | Molm-13 | 52 | [4] | |
| Proliferation | MV4-11 | 15 | [4] |
Experimental Protocols
This section provides a detailed protocol for performing a colony formation assay to evaluate the efficacy of this compound on the MLL-rearranged leukemia cell line MV4-11.
Materials
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (prepare a stock solution in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Procedure
-
Cell Culture: Maintain MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Cells:
-
Harvest exponentially growing MV4-11 cells and perform a cell count to determine viability (e.g., using Trypan Blue exclusion).
-
Seed 500 viable cells per well in 6-well plates containing 2 mL of culture medium.
-
Allow the cells to attach and start growing for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A suggested concentration range based on the IC50 for proliferation is 0.1 nM, 1 nM, 5 nM, 10 nM, 50 nM, and 100 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 2 mL of medium containing the respective concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plates for 10 to 14 days at 37°C in a humidified atmosphere with 5% CO2. The incubation time may need to be optimized based on the growth rate of the cells to allow for visible colony formation (defined as a colony containing at least 50 cells).[8]
-
Staining:
-
After the incubation period, carefully aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 10-15 minutes at room temperature.
-
Remove the methanol and add 1 mL of 0.5% Crystal Violet solution to each well.
-
Stain for 10-20 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells carefully with water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Visually count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[8]
-
The Plating Efficiency (PE) and Surviving Fraction (SF) can be calculated as follows:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE of control))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 for colony formation.
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the colony formation assay to assess this compound efficacy.
Dot1L Signaling Pathway
Caption: A diagram showing the role of Dot1L in normal cells, its hijacking in MLL-rearranged leukemia, and the mechanism of inhibition by this compound.
Conclusion
The colony formation assay is a robust method for evaluating the long-term efficacy of this compound on the clonogenic survival of cancer cells. By following the detailed protocol provided in this application note, researchers can generate reliable and quantifiable data to characterize the anti-proliferative effects of this potent Dot1L inhibitor. The provided signaling pathway and experimental workflow diagrams serve as valuable visual aids for understanding the mechanism of action and the experimental design. This assay is a critical tool for the preclinical assessment of Dot1L inhibitors in the drug development pipeline for MLL-rearranged leukemias and other cancers with Dot1L dependency.
References
- 1. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 6. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for In Vivo Xenograft Studies Using DOT1L Inhibitors
Disclaimer: Specific in vivo xenograft data for a compound explicitly named "Dot1L-IN-7" is not prominently available in the public domain literature. The following application notes and protocols are compiled based on established methodologies and published data for other potent, selective, S-adenosyl-L-methionine (SAM)-competitive DOT1L inhibitors, such as Pinometostat (EPZ-5676), EPZ004777, and novel compounds used in preclinical studies.[1][2] These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals planning similar in vivo studies.
Introduction: The Role of DOT1L in Oncology
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and trimethylation of lysine 79 on histone H3 (H3K79).[2][3] Unlike other histone methyltransferases, DOT1L does not possess a SET domain.[4][5] Its activity is crucial for regulating gene transcription, and its dysregulation is strongly implicated in various cancers, most notably in leukemias driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1][3][6]
In MLL-rearranged (MLL-r) leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at specific loci.[2][6] This epigenetic modification maintains an open chromatin state, driving the overexpression of leukemogenic genes such as HOXA9 and MEIS1, which are critical for leukemia maintenance.[2] Therefore, inhibiting the catalytic activity of DOT1L presents a promising therapeutic strategy to reverse this oncogenic gene expression program.[1] DOT1L has also been identified as a therapeutic target in various solid tumors, including breast cancer, prostate cancer, colorectal cancer, and neuroblastoma, where it can regulate the expression of key oncogenes like c-Myc and N-Myc.[4][7][8][9]
Potent and selective small-molecule inhibitors of DOT1L have been developed that compete with the SAM cofactor, effectively blocking H3K79 methylation.[1][2] Preclinical studies using xenograft models have demonstrated that these inhibitors can suppress tumor growth, reduce leukemia burden, and improve survival, providing a strong rationale for their clinical investigation.[1][2]
DOT1L Signaling and Mechanism of Inhibition
The diagram below illustrates the mechanism of action for a DOT1L inhibitor in the context of MLL-rearranged leukemia.
Experimental Protocols
The following protocols are generalized for establishing and evaluating the efficacy of a DOT1L inhibitor in mouse xenograft models.
-
Species: Immunodeficient mice, such as BALB/c nude (nu/nu) or NOD scid gamma (NSG) mice, 6-8 weeks old.[10]
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility in sterile micro-isolator cages with sterile bedding, food, and water ad libitum.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Ethics: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed according to established guidelines.[11]
A. Solid Tumor Xenograft Model (e.g., Colorectal, Neuroblastoma)
-
Cell Culture: Culture human cancer cells (e.g., CRC or neuroblastoma cell lines) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Injection: Resuspend the cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 1-2 x 10^7 cells/mL.[10] Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[10]
B. Systemic Leukemia Patient-Derived Xenograft (PDX) Model
-
Source: Use primary leukemia cells from patients with MLL rearrangements.
-
Injection: Intravenously inject 1-5 x 10^6 viable human leukemia cells in 200 µL of sterile PBS into the tail vein of sublethally irradiated (200-250 cGy) NSG mice.
-
Engraftment Monitoring: Monitor leukemia engraftment by periodically collecting peripheral blood via retro-orbital or submandibular bleed and quantifying the percentage of human CD45+ cells using flow cytometry.
-
Formulation: Prepare the Dot1L inhibitor in a vehicle appropriate for the chosen route of administration (e.g., 0.5% methylcellulose in sterile water for oral gavage; drug-containing chow for oral administration; saline for intravenous infusion).[1]
-
Dosing: Determine the dose levels based on prior in vitro potency and any available pharmacokinetic/pharmacodynamic (PK/PD) data.
-
Administration:
-
Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³) or leukemia engraftment is confirmed (>1% hCD45+ cells in blood), randomize mice into treatment and control groups (n ≥ 7 per group).[10][13]
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Dot1L Inhibitor (Low Dose)
-
Group 3: Dot1L Inhibitor (High Dose)
-
Group 4: Positive Control (Standard-of-care agent, if applicable)
-
-
Monitoring:
-
Tumor Volume: For solid tumors, measure tumor dimensions with digital calipers 2-3 times per week and calculate volume using the formula: Volume = (Length x Width²) / 2.
-
Leukemia Burden: For leukemia models, monitor the percentage of hCD45+ cells in peripheral blood weekly.[1]
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of general health and treatment toxicity.[8]
-
Clinical Observations: Monitor mice daily for any signs of distress or toxicity.
-
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), when animals show signs of significant morbidity (e.g., >20% body weight loss), or at a fixed time point (e.g., after 4 weeks of treatment).[1] At the endpoint, collect tumors, bone marrow, and spleen for further analysis (e.g., IHC, Western blot, gene expression).[1]
Data Presentation
Quantitative data from in vivo studies should be clearly summarized for comparison.
Table 1: Summary of Efficacy and Toxicity Data (Hypothetical)
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) | Median Survival (Days) |
|---|---|---|---|---|---|
| Vehicle Control | N/A | 1520 ± 155 | 0 | -5.2 | 28 |
| This compound | 25 mg/kg, QD, PO | 850 ± 95 | 44.1 | -7.1 | 45 |
| This compound | 50 mg/kg, QD, PO | 435 ± 68 | 71.4 | -9.8 | 62 |
| Positive Control | Varies | 610 ± 82 | 59.9 | -12.5 | 55 |
Table 2: Key Experimental Parameters for Xenograft Protocol
| Parameter | Description |
|---|---|
| Animal Model | 6-8 week old female NSG mice |
| Cell Line | Patient-Derived MLL-AF9 Leukemia Cells |
| Cell Inoculum | 2 x 10^6 cells in 200 µL PBS via tail vein injection |
| Treatment Start | Day 14 post-inoculation (or when hCD45+ > 1%) |
| Drug Vehicle | 0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween-80 in H₂O |
| Dosing Regimen | Daily oral gavage for 28 days |
| Primary Endpoint | Leukemia burden (% hCD45+) in bone marrow at Day 42 |
| Secondary Endpoint | Overall survival, body weight change |
Experimental Workflow Visualization
The diagram below provides a high-level overview of the workflow for an in vivo xenograft study.
References
- 1. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT1L inhibition attenuates graft-versus-host disease by allogeneic T cells in adoptive immunotherapy models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of HOXA9 and MEIS1 Gene Expression Following Treatment with the DOT1L Inhibitor, Dot1L-IN-7
Audience: Researchers, scientists, and drug development professionals in oncology and hematology.
Introduction
In a significant subset of acute myeloid leukemia (AML), particularly those with mixed-lineage leukemia (MLL) gene rearrangements, the aberrant expression of specific homeobox (HOX) genes is a key driver of leukemogenesis.[1][2] The transcription factor HOXA9 and its essential cofactor MEIS1 are highly expressed in these leukemias and are associated with poor prognosis.[1][3] The histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) is the sole enzyme responsible for methylating histone H3 on lysine 79 (H3K79).[4][5] In MLL-rearranged leukemia, the MLL-fusion protein aberrantly recruits DOT1L to target loci, leading to H3K79 hypermethylation and subsequent overexpression of leukemogenic genes, including HOXA9 and MEIS1.[4][6][7]
Targeting the enzymatic activity of DOT1L presents a promising therapeutic strategy.[8] Small molecule inhibitors of DOT1L, such as Dot1L-IN-7, are designed to block the methyltransferase activity, thereby reducing H3K79 methylation and suppressing the expression of downstream targets like HOXA9 and MEIS1.[5][6][9] This application note provides a detailed protocol for quantifying the dose-dependent effects of this compound on HOXA9 and MEIS1 gene expression in a relevant cancer cell line using quantitative reverse transcription PCR (RT-qPCR).
Therapeutic Signaling Pathway
The MLL-fusion protein recruits DOT1L, which methylates H3K79, leading to the transcription of oncogenes HOXA9 and MEIS1. This compound is designed to inhibit DOT1L's methyltransferase activity, thereby blocking this pathogenic signaling cascade.
Caption: Mechanism of DOT1L inhibition in MLL-rearranged leukemia.
Experimental Protocol
This protocol details a two-step RT-qPCR procedure to measure changes in HOXA9 and MEIS1 mRNA levels.[10][11]
I. Cell Culture and Treatment
-
Cell Line: Use an MLL-rearranged human leukemia cell line (e.g., MV4;11, MOLM-13).
-
Culture: Maintain cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0 µM, 0.1 µM, 1 µM, 5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a "Vehicle Control" group treated with DMSO alone.
-
Perform each treatment in triplicate (biological replicates).
-
-
Incubation: Incubate treated cells for a predetermined time course (e.g., 72 hours) to allow for changes in gene expression.
II. RNA Isolation
-
Harvest: Harvest approximately 1-2 x 10⁶ cells from each well.
-
Lysis: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase digestion to eliminate any contaminating genomic DNA.
-
Quantification & Quality Control:
-
Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
III. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In nuclease-free tubes, prepare the reverse transcription reaction on ice. For each 20 µL reaction:
-
Total RNA: 1 µg
-
Oligo(dT) and/or Random Primers
-
dNTP Mix
-
Reverse Transcriptase Enzyme (e.g., SuperScript IV, Invitrogen)
-
RT Buffer
-
Nuclease-free water to 20 µL
-
-
Controls: Prepare a "No Reverse Transcriptase" (-RT) control for each RNA sample to test for genomic DNA contamination in the subsequent qPCR step.[10]
-
Incubation: Run the reaction in a thermal cycler using the manufacturer's recommended program (e.g., 65°C for 5 min, then 50°C for 50 min, followed by an inactivation step at 85°C for 5 min).
-
Dilution: Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.[10]
IV. Quantitative PCR (qPCR)
-
Primer Design: Use validated qPCR primers for human HOXA9, MEIS1, and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction.
-
Reaction Master Mix: Prepare a master mix on ice for each gene. For each 10 µL reaction:
-
SYBR Green Master Mix (2X): 5 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 2 µL
-
-
Plate Setup:
-
Pipette 8 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 2 µL of the diluted cDNA template to the appropriate wells.
-
Run each sample-gene combination in triplicate (technical replicates).[12]
-
Include a "No Template Control" (NTC) for each gene to check for reagent contamination.[12]
-
-
qPCR Cycling: Perform the qPCR on a real-time PCR instrument with conditions such as:
-
Initial Denaturation: 95°C for 3 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify the specificity of the amplification product.[10]
-
Experimental Workflow Diagram
Caption: Workflow for RT-qPCR analysis of gene expression.
Data Analysis and Expected Results
V. Relative Quantification (ΔΔCt Method)
-
Normalization to Reference Gene (ΔCt): For each sample, normalize the Ct value of the target gene (HOXA9 or MEIS1) to the Ct value of the housekeeping gene (GAPDH).[10]
-
ΔCt = Ct(Target Gene) - Ct(Reference Gene)
-
-
Normalization to Control (ΔΔCt): Normalize the ΔCt of the this compound treated samples to the average ΔCt of the vehicle control group.
-
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control)
-
-
Calculate Fold Change: Determine the relative gene expression (fold change) compared to the vehicle control.
-
Fold Change = 2^(-ΔΔCt)
-
Expected Results
Treatment with an effective DOT1L inhibitor is expected to cause a dose-dependent decrease in the mRNA expression of HOXA9 and MEIS1. Previous studies with similar inhibitors have shown a reduction of over 50%.[5] The vehicle control group defines the baseline expression level (Fold Change = 1.0).
Table 1: Representative Quantitative Data for HOXA9 and MEIS1 Expression
| Target Gene | Treatment Group | Concentration (µM) | Relative Expression (Fold Change vs. Vehicle) | P-value |
| HOXA9 | Vehicle (DMSO) | 0 | 1.00 ± 0.12 | -- |
| This compound | 1.0 | 0.45 ± 0.08 | < 0.01 | |
| This compound | 5.0 | 0.21 ± 0.05 | < 0.001 | |
| MEIS1 | Vehicle (DMSO) | 0 | 1.00 ± 0.09 | -- |
| This compound | 1.0 | 0.52 ± 0.11 | < 0.01 | |
| This compound | 5.0 | 0.28 ± 0.07 | < 0.001 |
Data are represented as mean ± standard deviation from three biological replicates. P-values are calculated using a Student's t-test comparing treated samples to the vehicle control.
This RT-qPCR protocol provides a robust and sensitive method for quantifying the on-target activity of DOT1L inhibitors like this compound by measuring the expression of the key downstream oncogenes HOXA9 and MEIS1. This assay is a critical tool for preclinical drug development, enabling the characterization of compound potency and mechanism of action in relevant cancer models.
References
- 1. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities | Haematologica [haematologica.org]
- 3. Systematic characterization of the HOXA9 downstream targets in MLL-r leukemia by noncoding CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 6. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. clyte.tech [clyte.tech]
- 11. elearning.unite.it [elearning.unite.it]
- 12. sg.idtdna.com [sg.idtdna.com]
Troubleshooting & Optimization
How to address Dot1L-IN-7 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Dot1L-IN-7 and effectively utilize it in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While this compound is designed to be a selective inhibitor of Dot1L, like any small molecule inhibitor, it may exhibit off-target activities, especially at higher concentrations. Based on selectivity profiles of structurally similar and potent Dot1L inhibitors, potential off-targets are most likely other histone methyltransferases (HMTs) or protein arginine methyltransferases (PRMTs).[1][2][3][4][5] For example, some Dot1L inhibitors have been tested against panels of other methyltransferases and have shown high selectivity.[1][3] However, it is crucial to experimentally verify the selectivity of this compound in your specific cellular context.
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A2: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use a structurally distinct Dot1L inhibitor: If a different, validated Dot1L inhibitor recapitulates the same phenotype, it is more likely an on-target effect.
-
Perform a dose-response experiment: On-target effects should typically occur at concentrations consistent with the IC50 or EC50 of this compound for Dot1L inhibition. Off-target effects may appear at higher concentrations.
-
Rescue experiment: If possible, overexpressing a this compound-resistant mutant of Dot1L should rescue the on-target phenotype but not the off-target effects.
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to Dot1L in your cells at the concentrations used.[6][7][8][9][10]
Q3: What are the known signaling pathways affected by Dot1L inhibition that I should be aware of?
A3: Inhibition of Dot1L can impact several signaling pathways, primarily due to its role in regulating gene expression through H3K79 methylation. Key pathways include:
-
Wnt Signaling Pathway: Dot1L has been implicated in the regulation of Wnt target genes, although its role may be context-dependent.[11][12][13][14][15]
-
DNA Damage Response (DDR): Dot1L is involved in the cellular response to DNA double-strand breaks, and its inhibition can sensitize cells to DNA damaging agents.[16][17][18][19][20]
-
Leukemogenic Pathways: In MLL-rearranged leukemias, Dot1L is a critical co-factor for the expression of oncogenes like HOXA9 and MEIS1.[21]
Troubleshooting Guides
Problem 1: Unexpected changes in gene expression unrelated to known Dot1L targets.
Possible Cause: Off-target inhibition of other histone methyltransferases or transcription factors.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Perform a Western blot to verify a dose-dependent decrease in global H3K79me2/3 levels upon treatment with this compound.
-
Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of Dot1L.
-
-
Assess Off-Target Gene Expression:
-
Perform RNA-sequencing (RNA-seq) on cells treated with a range of this compound concentrations.
-
Analyze the differentially expressed genes. If known off-target signatures of other HMT inhibitors are enriched at higher concentrations, this may indicate off-target effects.
-
-
Validate with a Different Inhibitor:
-
Treat cells with a structurally different but potent Dot1L inhibitor (e.g., EPZ-5676).
-
Compare the gene expression profiles. Genes that are similarly affected by both inhibitors are more likely to be true Dot1L targets.
-
Problem 2: Observed cellular phenotype is not consistent with previously published effects of Dot1L inhibition.
Possible Cause:
-
Cell-type specific functions of Dot1L.
-
Off-target effects of this compound.
-
Experimental artifacts.
Troubleshooting Steps:
-
Review Literature for Cell-Type Specificity: Investigate if the role of Dot1L has been characterized in your specific cell line or a similar one. The consequences of Dot1L inhibition can be highly context-dependent.
-
Perform Off-Target Validation:
-
Kinome Scan/Methyltransferase Panel: If available, subject this compound to a broad panel of kinases and methyltransferases to identify potential off-targets.
-
CETSA for Off-Targets: If a likely off-target is identified, perform CETSA to see if this compound engages with it in cells.
-
-
Control Experiments:
-
Include a negative control compound that is structurally similar to this compound but inactive against Dot1L.
-
Ensure the observed phenotype is not due to solvent (e.g., DMSO) effects.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to Dot1L in intact cells.[6][7][8][9][10]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against Dot1L
-
Secondary antibody for Western blotting
-
PCR tubes
-
Thermocycler
-
Centrifuge
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere (for adherent cells) or grow to a suitable density (for suspension cells).
-
Treat cells with the desired concentration of this compound or DMSO for the appropriate time.
-
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blotting:
-
Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting.
-
Probe the membrane with an antibody against Dot1L.
-
Quantify the band intensities to determine the amount of soluble Dot1L at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble Dot1L as a function of temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79 Methylation
This protocol is for assessing the genome-wide changes in H3K79 methylation upon this compound treatment.[22][23][24][25][26][27]
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
Antibody against H3K79me2 or H3K79me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Library preparation kit for sequencing
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the nuclear lysate to shear the chromatin to fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K79me2 or H3K79me3 overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA according to the manufacturer's protocol.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions enriched for H3K79 methylation.
-
Compare the enrichment profiles between this compound-treated and DMSO-treated samples to identify regions with altered methylation.
-
Protocol 3: RNA-Sequencing (RNA-seq) for Gene Expression Analysis
This protocol is to identify global changes in gene expression following treatment with this compound.[28][29][30][31]
Materials:
-
Cells treated with this compound or DMSO
-
RNA extraction kit
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
Library preparation kit for RNA-seq
Methodology:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument.
-
-
Library Preparation:
-
Prepare RNA-seq libraries from the high-quality RNA. This typically involves mRNA purification (for poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome or transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated upon this compound treatment.
-
Perform pathway analysis to understand the biological processes affected.
-
Quantitative Data Summary
| Assay Type | Parameter | Dot1L Inhibitor A | Dot1L Inhibitor B | Reference |
| Biochemical Assay | IC50 (nM) | ~1 | ~5 | [1] |
| Cellular Assay | EC50 (nM) for H3K79me2 reduction | ~10 | ~50 | [32] |
| Selectivity Panel | % Inhibition at 1 µM against a panel of 20 other methyltransferases | <10% for all tested | <15% for all tested | [3] |
Note: The data presented here are examples based on published data for potent and selective Dot1L inhibitors and should be experimentally determined for this compound.
Visualizations
Signaling Pathway Diagrams
Caption: Canonical Wnt Signaling Pathway and the potential regulatory role of Dot1L.
Caption: Role of Dot1L in the DNA Damage Response pathway.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
- 1. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. annualreviews.org [annualreviews.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. Regulation of the DNA damage response and gene expression by the Dot1L histone methyltransferase and the 53Bp1 tumour suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of the DNA Damage Response and Gene Expression by the Dot1L Histone Methyltransferase and the 53Bp1 Tumour Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scientistlive.com [scientistlive.com]
- 23. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Histone ChIP-Seq Analysis [bio-protocol.org]
- 26. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 27. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rna-seqblog.com [rna-seqblog.com]
- 29. CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. DOT1L complex regulates transcriptional initiation in human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The hitchhikers’ guide to RNA sequencing and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ChIP-seq Experiments with Dot1L Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dot1L inhibitors in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
Troubleshooting Guide
This section addresses common problems encountered during ChIP-seq experiments involving Dot1L inhibitors, presented in a question-and-answer format.
Question: Why is my H3K79me2/3 ChIP-seq signal extremely low or absent after Dot1L inhibitor treatment?
Answer: This is an expected outcome of successful Dot1L inhibition. Dot1L is the sole methyltransferase for H3K79, and its inhibition leads to a global reduction of H3K79 methylation. However, if the signal is unexpectedly low even in control regions, or if you are trying to detect residual methylation, consider the following:
-
Inhibitor Concentration and Treatment Time: The concentration and duration of inhibitor treatment are critical. Insufficient treatment may not fully suppress H3K79 methylation, while overly harsh conditions could lead to cell death and poor chromatin quality. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.[1][2]
-
Antibody Quality: The specificity and efficiency of your H3K79me2/3 antibody are paramount, especially when the target modification is of low abundance. Ensure you are using a ChIP-seq validated antibody. It is advisable to test multiple antibodies from different vendors.[3][4][5]
-
Starting Material: When expecting a low signal, increasing the amount of starting material (number of cells) can help to increase the yield of immunoprecipitated DNA.[6][7]
-
Quantitative Analysis: Standard ChIP-seq analysis methods that normalize to total library size can be misleading when a global change in a histone mark is expected. It is highly recommended to use a spike-in control for normalization.[8][9][10][11][12]
Question: I see high background in my ChIP-seq data from Dot1L inhibitor-treated cells. What could be the cause?
Answer: High background can obscure true signal and is a common issue in ChIP-seq. In the context of Dot1L inhibitors, this can be exacerbated by low signal.
-
Cross-linking: Over-fixation with formaldehyde can mask epitopes and increase non-specific binding, while under-fixation can lead to the loss of protein-DNA interactions. Optimize your cross-linking time and quenching conditions.[6]
-
Chromatin Shearing: Incomplete or excessive shearing can lead to high background. Aim for fragment sizes between 200-500 bp.[13][14] Optimize sonication or enzymatic digestion conditions for your specific cell type.
-
Washing Steps: Insufficient washing during the immunoprecipitation can lead to high background. Ensure you are using appropriate wash buffers with sufficient stringency.[6]
-
Antibody Concentration: Using too much antibody can increase non-specific binding. Titrate your antibody to find the optimal concentration that maximizes signal-to-noise.[7]
-
Bead Quality and Blocking: Use high-quality protein A/G beads and ensure they are properly blocked to reduce non-specific binding.[6]
Question: My ChIP-qPCR validation of Dot1L inhibitor treatment doesn't show the expected decrease in H3K79 methylation at target gene promoters.
Answer:
-
Primer Design: Ensure your qPCR primers are designed to amplify a region known to be enriched for H3K79me2/3 in your untreated cells and are specific to the target locus.
-
Inhibitor Efficacy: Confirm the inhibitor is active in your cell line. You can perform a Western blot to check for a global reduction in H3K79me2/3 levels after inhibitor treatment.
-
Cell Cycle Effects: Dot1L inhibitors can induce cell cycle arrest.[2] This could indirectly affect chromatin structure and histone modifications. Consider this when interpreting your results.
-
Dynamic Nature of Histone Marks: The turnover of H3K79 methylation might be slow in some genomic regions. A longer inhibitor treatment time might be necessary to observe a significant decrease.
Question: How do I analyze and interpret ChIP-seq data when I expect a global reduction in a histone mark?
Answer:
-
Spike-in Normalization: This is the most critical step for quantitative analysis of global changes in histone modifications. By adding a known amount of chromatin from another species (e.g., Drosophila) to your experimental samples before immunoprecipitation, you can normalize your sequencing data to the spike-in reads. This allows for an accurate comparison of histone modification levels between treated and untreated samples.[8][9][10][11][12]
-
Peak Calling: With a global reduction in signal, traditional peak callers may struggle. It is important to adjust the parameters of your peak calling software (e.g., MACS2) to be more sensitive to lower-level enrichments.[15][16] You might also consider using peak callers designed for broad histone marks if you expect widespread changes.
-
Differential Binding Analysis: Use statistical packages like DiffBind or DESeq2 to identify regions with statistically significant changes in H3K79me2/3 enrichment between your control and inhibitor-treated samples.
-
Data Visualization: Use a genome browser to visually inspect the data. This can help to confirm the global reduction in signal and identify any regions that may be resistant to the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended Dot1L inhibitors for ChIP-seq experiments?
A1: EPZ-5676 (Pinometostat) and SGC0946 are two of the most commonly used and well-characterized Dot1L inhibitors in research.[1][2][17][18][19][20][21][22][23] Both are potent and selective, but it is always advisable to consult the latest literature for any newly developed and validated inhibitors.
Q2: What are typical treatment concentrations and durations for Dot1L inhibitors in cell culture for ChIP-seq?
A2: The optimal concentration and duration will vary depending on the cell line and the specific inhibitor. However, typical starting points from published studies are:
-
EPZ-5676: 1-10 µM for 48-96 hours.
-
SGC0946: 1-10 µM for 48-96 hours.[1] It is crucial to perform a dose-response experiment to determine the IC50 for your cell line and a time-course experiment to assess the kinetics of H3K79me2/3 reduction.
Q3: What are the essential controls for a Dot1L inhibitor ChIP-seq experiment?
A3:
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve the inhibitor.
-
Input DNA Control: This is a sample of the cross-linked and sheared chromatin that has not been subjected to immunoprecipitation. It is used to control for biases in chromatin shearing and sequencing.
-
IgG Control: A mock immunoprecipitation using a non-specific IgG antibody to control for non-specific binding to the beads and antibody.
-
Spike-in Control: Essential for quantitative comparison when a global change in the histone mark is expected.
Q4: How can I validate the efficacy of my Dot1L inhibitor treatment before proceeding with ChIP-seq?
A4: The most direct way is to perform a Western blot on histone extracts from treated and untreated cells using an antibody specific for H3K79me2 or H3K79me3. A clear reduction in the band intensity will confirm the inhibitor's activity.
Q5: Are there any known off-target effects of Dot1L inhibitors that could affect my ChIP-seq results?
A5: While inhibitors like EPZ-5676 and SGC0946 are highly selective for Dot1L, it is always a possibility.[19][20] Potential off-target effects could lead to unexpected changes in gene expression or other histone modifications. It is good practice to consult the latest literature on the inhibitor you are using and consider performing control experiments, such as RNA-seq, to assess global transcriptional changes.
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Dot1L Inhibitor Treatment
| Inhibitor | Cell Line Type | Starting Concentration | Treatment Duration | Reference |
| EPZ-5676 | MLL-rearranged leukemia | 1 µM | 4 days | [21] |
| EPZ-5676 | Breast Cancer Cells | 1 µM | 3 hours (pre-treatment) | |
| SGC0946 | Various Cancer Cell Lines | 1 µM | 3-7 days | [1] |
| SGC0946 | Ovarian Cancer Cells | 0.2, 2, or 20 µM | 12 days | [1] |
Table 2: Key Quality Control Metrics for ChIP-seq
| Metric | Description | Recommended Value |
| Non-redundant fraction (NRF) | Fraction of non-duplicate reads. | > 0.8 |
| PCR Bottlenecking Coefficient (PBC) | Measures library complexity. | > 0.9 |
| Normalized Strand Cross-correlation (NSC) | Measures signal-to-noise. | > 1.05 |
| Relative Strand Cross-correlation (RSC) | Measures signal-to-noise relative to background. | > 0.8 |
| Fraction of Reads in Peaks (FRiP) | Percentage of reads that fall into called peaks. | > 1% (can be lower with global reduction) |
Experimental Protocols
A detailed, step-by-step protocol for a ChIP-seq experiment using a Dot1L inhibitor is provided below.
Protocol: ChIP-seq for H3K79me2 with Dot1L Inhibitor Treatment and Spike-in Normalization
This protocol is adapted for a starting material of 10-20 million mammalian cells per condition.
Materials:
-
Cell culture reagents
-
Dot1L inhibitor (e.g., EPZ-5676 or SGC0946) and vehicle (e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
PBS (ice-cold)
-
Cell lysis and nuclear lysis buffers
-
Chromatin shearing buffer
-
Sonicator or micrococcal nuclease
-
ChIP dilution buffer
-
ChIP-grade anti-H3K79me2 antibody
-
Normal rabbit IgG
-
Protein A/G magnetic beads
-
Spike-in chromatin (e.g., from Drosophila melanogaster) and corresponding spike-in antibody
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cell Culture and Inhibitor Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with the Dot1L inhibitor at the predetermined optimal concentration and duration.
-
Treat a parallel set of cells with the vehicle as a control.
-
-
Cross-linking:
-
Add formaldehyde to a final concentration of 1% to the culture medium.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Preparation:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and perform sequential lysis to isolate nuclei.
-
Resuspend nuclei in chromatin shearing buffer.
-
-
Chromatin Shearing:
-
Shear chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Optimize shearing conditions for your specific cell type.
-
Verify fragment size by running an aliquot on an agarose gel.
-
-
Spike-in Chromatin Addition:
-
Quantify the amount of chromatin in your experimental and control samples.
-
Add a fixed amount of spike-in chromatin (e.g., 1-5% of the total experimental chromatin) to each sample.
-
-
Immunoprecipitation:
-
Dilute the chromatin in ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-H3K79me2 antibody or normal rabbit IgG overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the immunoprecipitated DNA and input DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the appropriate reference genomes (e.g., human and fly).
-
Normalize the experimental data to the number of spike-in reads.
-
Perform peak calling and differential binding analysis.
-
Visualizations
Caption: ChIP-seq workflow with Dot1L inhibitor treatment and spike-in normalization.
Caption: Simplified schematic of Dot1L-mediated H3K79 methylation and its inhibition.
Caption: Troubleshooting decision tree for low H3K79me2/3 ChIP-seq signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DOT1L complex regulates transcriptional initiation in human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. H3K79me2 Antibody - ChIP-seq Grade (C15410051) | Diagenode [diagenode.com]
- 5. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 8. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative ChIP-seq by Adding Spike-in from Another Species [bio-protocol.org]
- 11. Quantitative ChIP-seq by Adding Spike-in from Another Species [en.bio-protocol.org]
- 12. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ten Common Mistakes in ChIP-seq Data Analysis â And How Seasoned Bioinformaticians Prevent Them [accurascience.com]
- 16. epigenie.com [epigenie.com]
- 17. selleckchem.com [selleckchem.com]
- 18. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 19. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Dot1L-IN-7 Experiments
Welcome to the technical support center for Dot1L-IN-7 experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the histone methyltransferase DOT1L. DOT1L is the sole enzyme responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1][2][3] This methylation mark is generally associated with active gene transcription.[1][3] this compound and other similar inhibitors act as S-adenosyl-L-methionine (SAM) competitive inhibitors, binding to the enzyme's active site and preventing the transfer of a methyl group to H3K79.[2][4]
Q2: What are the expected outcomes of this compound treatment in MLL-rearranged leukemia cells?
In the context of Mixed Lineage Leukemia (MLL)-rearranged leukemias, the MLL-fusion protein aberrantly recruits DOT1L to target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis.[1][2] Treatment with a DOT1L inhibitor like this compound is expected to:
-
Reduce global H3K79 methylation.
-
Induce cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.[3][5]
Q3: How long does it take to observe the effects of this compound?
The effects of DOT1L inhibition are often not immediate and require prolonged exposure. This is because the removal of the H3K79 methylation mark is largely dependent on histone turnover through DNA replication and nucleosome exchange, as there is no known H3K79 demethylase.[1][6] Significant changes in gene expression, cell proliferation, and apoptosis may take several days of continuous treatment to become apparent.[4][6]
Q4: Are there known functions of DOT1L that are independent of its H3K79 methyltransferase activity?
Yes, some studies suggest that DOT1L may have functions independent of its catalytic activity. For instance, research has indicated a catalytic-independent role for DOT1L in modulating cell-fate determination and promoting productive transcription elongation.[7] This could potentially explain some experimental outcomes where a phenotypic effect is observed that does not directly correlate with changes in H3K79 methylation levels.
Troubleshooting Guide
Issue 1: Paradoxical Upregulation of Gene Expression
Symptom: After treating cells with this compound, you observe an unexpected increase in the expression of a significant number of genes, contrary to the expectation that inhibiting an "activating" mark should lead to gene repression.
Possible Causes and Solutions:
-
Indirect Effects: The upregulation of genes following DOT1L inhibition is a documented phenomenon.[1][8][9] This can be an indirect consequence of the inhibitor's primary effect. For example, DOT1L inhibition can lead to the downregulation of a transcriptional repressor, which in turn results in the upregulation of its target genes.
-
Recommendation: Perform pathway analysis on your differentially expressed genes to identify potential indirect regulatory networks. Investigate whether any of the downregulated genes are known transcriptional repressors.
-
-
Crosstalk with Other Histone Modifications: DOT1L activity and H3K79 methylation are part of a complex network of epigenetic regulation. Inhibition of DOT1L can lead to compensatory changes in other histone marks. For instance, it has been shown that DOT1L inhibition can lead to increased H3K9me2 and H3K27me3, which are repressive marks, at some loci, but could potentially alter the chromatin landscape elsewhere, leading to gene activation.[10]
-
Recommendation: Perform ChIP-seq for other key histone marks (e.g., H3K27ac, H3K4me3, H3K27me3, H3K9me3) to assess the global chromatin landscape changes after this compound treatment.
-
-
Cell-Type Specificity: The transcriptional consequences of DOT1L inhibition can be highly cell-type specific. The specific set of transcription factors and the chromatin context of a given cell line will influence the response to the inhibitor.
-
Recommendation: Compare your results with published data from similar cell lines. If possible, test the inhibitor in a different, well-characterized cell line to see if the paradoxical upregulation is a general or cell-type-specific effect.
-
Issue 2: Inconsistent or Weak Reduction in H3K79 Methylation
Symptom: Western blot or ChIP-seq analysis shows a variable or less-than-expected decrease in H3K79me2/3 levels after treatment with this compound.
Possible Causes and Solutions:
-
Insufficient Treatment Duration or Dose: As mentioned, the reduction of H3K79 methylation is a slow process dependent on histone turnover.
-
Recommendation: Perform a time-course experiment (e.g., 3, 6, 9 days) and a dose-response experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.[6]
-
-
Antibody Variability: Antibodies against histone modifications can have lot-to-lot variability and may not be equally effective in all applications (e.g., Western blot vs. ChIP-seq).
-
Recommendation: Validate your H3K79me2/3 antibody using appropriate controls, such as knockout or knockdown cells for DOT1L if available. Test multiple antibodies from different vendors if inconsistencies persist.
-
-
Variability in Patient Samples or Cell Lines: In clinical and patient-derived xenograft (PDX) models, the degree of H3K79me2 reduction can be variable even among individuals treated with the same dose.[11] This intrinsic biological variability can also be present in different cell lines.
-
Recommendation: When working with multiple patient samples or cell lines, it is crucial to include multiple biological replicates and appropriate controls for each. Analyze the baseline DOT1L expression and H3K79 methylation levels before treatment to better interpret the post-treatment changes.
-
Issue 3: Lack of Expected Phenotypic Effect (e.g., No Change in Cell Proliferation)
Symptom: Despite confirming a reduction in H3K79 methylation, you do not observe the expected biological outcome, such as decreased cell proliferation or induction of apoptosis.
Possible Causes and Solutions:
-
Cell Line Insensitivity: Not all cell lines are sensitive to DOT1L inhibition. Sensitivity is often correlated with the presence of MLL rearrangements.[4] Cells that do not rely on the DOT1L-driven transcriptional program for their survival will be less affected.
-
Recommendation: Confirm the genetic background of your cell line. If it is not an MLL-rearranged leukemia line, it may not be the appropriate model to study the anti-proliferative effects of DOT1L inhibition. Test the inhibitor on a known sensitive cell line (e.g., MV4-11, MOLM-13) as a positive control.
-
-
H3K79 Methylation-Independent Functions: The observed phenotype might be influenced by the catalytic-independent functions of DOT1L.[7] If the biological process you are studying is primarily governed by a non-catalytic role of DOT1L, an inhibitor targeting the methyltransferase activity may not have a strong effect.
-
Recommendation: Consider experiments using genetic approaches like siRNA or CRISPR-Cas9 to deplete the entire DOT1L protein and compare the phenotype to that observed with the inhibitor. This can help to distinguish between catalytic-dependent and -independent functions.
-
-
Suboptimal Assay Conditions: The assay used to measure the phenotype may not be sensitive enough or may be performed at a suboptimal time point.
-
Recommendation: Optimize your phenotypic assays. For proliferation assays, extend the duration of the experiment to allow for the delayed effects of the inhibitor to manifest. For apoptosis assays, use multiple methods (e.g., Annexin V staining, caspase activity) to confirm the results.
-
Data Presentation
Table 1: Summary of Expected vs. Unexpected Outcomes in this compound Experiments
| Experimental Readout | Expected Outcome | Potential Unexpected Outcome | Possible Reasons for Discrepancy |
| Global H3K79me2/3 Levels | Significant decrease | No change or weak reduction | Insufficient treatment duration/dose, antibody issues, cell line resistance |
| MLL-Target Gene Expression (HOXA9, MEIS1) | Downregulation | No change or upregulation | Indirect effects, cell-type specific responses, inhibitor insensitivity |
| Global Gene Expression | Predominantly downregulation of active genes | Widespread gene upregulation | Indirect regulatory networks, crosstalk with other histone marks |
| Cell Proliferation (in MLL-r cells) | Inhibition | No significant effect | Cell line insensitivity, insufficient treatment duration, assay limitations |
| Apoptosis (in MLL-r cells) | Induction | No significant increase | Delayed effect, need for prolonged exposure, insensitive cell line |
Experimental Protocols
Protocol 1: Western Blot for H3K79 Methylation
-
Cell Lysis: Harvest cells and prepare whole-cell lysates or histone extracts. For histone extraction, use an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of your lysates using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K79me2 or H3K79me3 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities and normalize the H3K79me2/3 signal to the total H3 signal.
Protocol 2: Cell Proliferation Assay (e.g., using CTG)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Add this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 3, 5, 7 days), as the effects of DOT1L inhibition can be delayed.
-
Reagent Addition: Add a cell viability reagent such as CellTiter-Glo® (CTG) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: DOT1L's role in normal hematopoiesis versus MLL-rearranged leukemia and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Histone methyltransferase DOT1L controls state‐specific identity during B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L-controlled cell-fate determination and transcription elongation are independent of H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the DNA Damage Response and Gene Expression by the Dot1L Histone Methyltransferase and the 53Bp1 Tumour Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT1L complex regulates transcriptional initiation in human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Variability in Dot1L-IN-7 Cellular Assays: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Dot1L-IN-7 and other Dot1L inhibitors, achieving reproducible and reliable results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and related inhibitors?
A1: this compound and similar compounds, such as EPZ004777 and EPZ-5676 (pinometostat), are small molecule inhibitors of the histone methyltransferase DOT1L.[1] DOT1L is the sole enzyme responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[1] In certain cancers, particularly those with MLL gene rearrangements (MLL-r), MLL fusion proteins aberrantly recruit DOT1L to chromatin.[1] This leads to hypermethylation of H3K79 at specific gene loci, such as HOXA9 and MEIS1, driving leukemogenic gene expression.[1] Dot1L inhibitors are competitive with the cofactor S-adenosylmethionine (SAM) and bind to the enzyme's catalytic pocket, preventing H3K79 methylation.[2][3]
Q2: Why do cellular assays with Dot1L inhibitors require long incubation times?
A2: A significant factor contributing to the need for prolonged exposure (typically 4 to 14 days) is the slow turnover rate of H3K79 methylation.[4][5][6] Unlike other histone modifications, there are no known dedicated H3K79 demethylases.[7] Therefore, the reduction of H3K79 methylation levels upon Dot1L inhibition is primarily dependent on passive dilution through cell division and histone turnover.[7] This delayed effect is crucial to consider when designing experiments, as short-term treatments may not yield significant changes in cell viability or gene expression.[6]
Q3: What are the expected cellular phenotypes upon Dot1L inhibition?
A3: Inhibition of Dot1L in sensitive cell lines (e.g., MLL-rearranged leukemia cells) is expected to lead to a time- and dose-dependent:
-
Reduction in global and gene-specific H3K79 di- and trimethylation.[7][8]
-
Downregulation of MLL fusion target genes, such as HOXA9 and MEIS1.[8][9]
-
Inhibition of cell proliferation and eventual apoptosis.[2][4]
-
Cell cycle arrest.[10]
Q4: How selective is this compound and its analogs?
A4: Compounds like EPZ-5676 have shown high selectivity for DOT1L, with a more than 37,000-fold selectivity over other methyltransferases tested.[4] This high specificity is attributed to the inhibitor inducing a conformational change in the SAM-binding pocket of DOT1L, creating a unique hydrophobic pocket that is not present in other methyltransferases.[3][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular assays with Dot1L inhibitors.
Issue 1: High variability in cell viability/proliferation assays.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding Density | Ensure accurate and consistent cell counting and seeding. Use a hemocytometer or an automated cell counter. Create a master mix of cells and medium to dispense into wells to minimize pipetting variability. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. Ensure proper humidification in the incubator. |
| Incomplete Compound Dissolution | Prepare fresh stock solutions of this compound. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. |
| Insufficient Incubation Time | As Dot1L inhibitors have a delayed effect, ensure incubation times are sufficiently long (e.g., 7-14 days for proliferation assays).[4] Perform a time-course experiment to determine the optimal endpoint for your specific cell line and assay. |
| Cell Line Instability or Heterogeneity | Use low-passage number cells and ensure the cell line has not undergone significant genetic drift. Regularly perform cell line authentication. |
Issue 2: Inconsistent or weak reduction in H3K79 methylation.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. IC50 values can vary significantly between cell lines (see Table 1). |
| Short Treatment Duration | A reduction in H3K79 methylation can take several days to become apparent.[6][7] A time-course experiment (e.g., 2, 4, 6, 8 days) is recommended to identify the optimal treatment duration. |
| Inefficient Histone Extraction | Ensure your histone extraction protocol is robust. Use a protocol that has been validated for your cell type. Quantify histone concentration accurately before loading on the gel. |
| Poor Antibody Quality (Western Blot) | Use a well-validated antibody specific for H3K79me2/me3. Check the antibody datasheet for recommended applications and dilutions. Include positive and negative controls. |
| Cellular Resistance | Some cell lines may be inherently resistant to Dot1L inhibition.[8] Confirm that your cell line is expected to be sensitive (e.g., harbors an MLL rearrangement). |
Issue 3: Inconsistent gene expression results (qRT-PCR).
| Potential Cause | Troubleshooting Recommendation |
| Variable RNA Quality | Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis. |
| Suboptimal Primer/Probe Design | Design and validate primers for target genes (e.g., HOXA9, MEIS1) and housekeeping genes to ensure high efficiency and specificity. |
| Inappropriate Housekeeping Genes | Select stable housekeeping genes that are not affected by Dot1L inhibition in your experimental system. It may be necessary to test a panel of housekeeping genes to find the most stable ones. |
| Timing of Analysis | Changes in gene expression precede the anti-proliferative effects.[4] Analyze gene expression at earlier time points (e.g., 3-7 days) compared to cell viability assays. |
Quantitative Data Summary
Table 1: Cellular Potency of Dot1L Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Compound 7 | MV4-11 | Proliferation | 5 | [12] |
| EPZ-5676 | MV4-11 | Proliferation | 15 | [12] |
| EPZ-5676 | MOLM-13 | Proliferation | 3.5 | [4] |
| Compound 10 | MOLM-13 | Proliferation | ~10 | [8] |
| Compound 11 | MOLM-13 | Proliferation | ~10 | [8] |
| EPZ004777 | LNCaP | Proliferation | ~5,000 | [6] |
| EPZ004777 | C4-2B | Proliferation | ~8,000 | [6] |
| Compound 25 | MLL-AF9 cells | Proliferation (Day 11) | 1,000 | [7] |
Experimental Protocols & Workflows
Experimental Workflow: Assessing Dot1L Inhibitor Activity in a Cellular Assay
Caption: A generalized workflow for evaluating the cellular activity of Dot1L inhibitors.
Signaling Pathway: MLL-Fusion Driven Oncogenesis and DOT1L Inhibition
Caption: Mechanism of DOT1L in MLL-rearranged leukemia and its inhibition by this compound.
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
Addressing resistance to Dot1L inhibitors in cell lines
Welcome to the technical support center for Dot1L inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Dot1L inhibitors and in addressing potential resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dot1L inhibitors in cancer cell lines?
Dot1L is a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79).[1][2][3][4][5] In certain cancers, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements, the MLL-fusion protein aberrantly recruits Dot1L to specific gene loci, such as the HOXA9 and MEIS1 genes.[1][5][6][7][8] This leads to hypermethylation of H3K79, which is associated with active gene transcription and drives leukemogenesis.[1][5][6][7] Dot1L inhibitors are small molecules that competitively inhibit the enzymatic activity of Dot1L, thereby preventing H3K79 methylation.[9][10] This leads to the downregulation of MLL-fusion target genes, resulting in cell cycle arrest, differentiation, and apoptosis in sensitive cancer cell lines.[1][2][3]
Q2: My cells are not responding to the Dot1L inhibitor. What are the possible reasons?
There are several potential reasons for a lack of response to Dot1L inhibitors:
-
Intrinsic Resistance: The cell line may not be dependent on the Dot1L pathway for survival. Dot1L inhibitors are most effective in cell lines with MLL-rearrangements.[11][12]
-
Acquired Resistance: The cells may have developed resistance during culture or previous treatments. Mechanisms of acquired resistance can include upregulation of drug efflux pumps or adaptation of signaling pathways.[13][14]
-
Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to be effective. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Insufficient Treatment Duration: The effects of Dot1L inhibition on cell viability can be delayed, as it relies on the passive demethylation of H3K79 through cell division.[15] Experiments may require prolonged incubation times (e.g., 6-10 days).[2][3][16]
-
Inhibitor Instability: The inhibitor may be unstable in your culture medium. Ensure proper storage and handling of the compound.
Q3: What are the known mechanisms of acquired resistance to Dot1L inhibitors?
Acquired resistance to Dot1L inhibitors can occur through several mechanisms:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[14]
-
Adaptive Transcriptional Reprogramming: Resistant cells can become less dependent on Dot1L-mediated H3K79 methylation for the expression of key leukemogenic genes.[13][17][18] While global H3K79me2 levels may still be reduced by the inhibitor, the expression of critical survival genes like HOXA9 and CDK6 can be maintained through alternative mechanisms.[17][18]
-
Upregulation of Myeloid-Associated Genes: In some cases of resistance in KMT2A-rearranged ALL, an upregulation of myeloid-associated genes like CD33 and LILRB4 has been observed.[17]
-
Activation of a Repressive Chromatin State: Upon Dot1L inhibition, the histone deacetylase SIRT1 can be recruited to MLL-fusion target genes, leading to a heterochromatin-like state.[11][19] If this repressive state is not properly established, it could contribute to resistance.
Q4: Are there any strategies to overcome resistance to Dot1L inhibitors?
Yes, several strategies are being explored to overcome resistance:
-
Combination Therapy: Combining Dot1L inhibitors with other anti-cancer agents can have synergistic effects.[20][21][22][23][24]
-
Chemotherapy: Dot1L inhibitors can sensitize MLL-rearranged AML cells to conventional chemotherapeutics like mitoxantrone, etoposide, and cytarabine.[2][3]
-
SIRT1 Activators: Since SIRT1 is involved in silencing MLL-fusion target genes following Dot1L inhibition, combining Dot1L inhibitors with SIRT1 activators can enhance their efficacy.[11][19]
-
EZH2 Inhibitors: Synergistic antitumor effects have been observed with the combination of Dot1L and EZH2 inhibitors in B-cell lymphomas.[20]
-
-
Development of More Potent Inhibitors: Novel Dot1L inhibitors with improved pharmacokinetic profiles are in development to achieve better target engagement in vivo.[13][14][16]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure logarithmic growth throughout the experiment. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates, or fill them with sterile PBS. |
| Inhibitor Precipitation | Visually inspect the culture medium for any signs of inhibitor precipitation. If observed, try dissolving the inhibitor in a different solvent or using a lower concentration. |
| Assay Incubation Time | Ensure that the incubation time for the viability reagent (e.g., MTT, resazurin) is consistent across all plates and is within the linear range of the assay. |
| Long-term Culture Effects | The doubling time of your cells might change with prolonged inhibitor treatment. Monitor cell growth and adjust seeding densities accordingly for longer experiments.[25] |
Problem 2: No significant reduction in global H3K79me2 levels after inhibitor treatment.
| Possible Cause | Recommended Solution |
| Ineffective Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 for H3K79me2 reduction in your specific cell line. |
| Insufficient Treatment Duration | H3K79 methylation has a long half-life.[15] Extend the treatment duration (e.g., 6-9 days) to allow for sufficient cell division and passive demethylation.[16][26] |
| Poor Inhibitor Potency | Verify the potency of your inhibitor by testing it on a sensitive, MLL-rearranged cell line (e.g., MV4-11, MOLM-13) as a positive control.[27] |
| Antibody Quality for Western Blot | Ensure that the antibody used for detecting H3K79me2 is validated and specific. Use a positive control cell lysate with known H3K79me2 levels. |
Quantitative Data
Table 1: IC50 Values of Dot1L Inhibitors in Various Leukemia Cell Lines
| Cell Line | Oncogenic Driver | EPZ5676 (Pinometostat) IC50 (nM) | Compound 10 IC50 (nM) | Compound 11 IC50 (nM) |
| MLL-AF9 (murine) | MLL-AF9 | 1.3 | 0.4 | 1.1 |
| MOLM13 | MLL-AF9 | 3.5 | 1.1 | 1.7 |
| MV4-11 | MLL-AF4 | 4.3 | 1.2 | 2.1 |
| RS4;11 | MLL-AF4 | 11.2 | 3.9 | 8.8 |
| SEM | MLL-AF4 | 14.8 | 4.6 | 12.3 |
| KOPN8 | MLL-AF4 | 22.8 | 9.9 | 24.5 |
| THP1 | MLL-AF9 | 34.7 | 10.9 | 28.1 |
| OCI-AML2 | NPM1c | >10,000 | >10,000 | >10,000 |
| OCI-AML3 | NPM1c | >10,000 | >10,000 | >10,000 |
| HL-60 | - | >10,000 | >10,000 | >10,000 |
| K562 | BCR-ABL | >10,000 | >10,000 | >10,000 |
| NB4 | PML-RARA | >10,000 | >10,000 | >10,000 |
| Kasumi-1 | AML1-ETO | >10,000 | >10,000 | >10,000 |
| EOL-1 | FIP1L1-PDGFRA | >10,000 | >10,000 | >10,000 |
Data is compiled from a study by Krivtsov et al.[16]
Experimental Protocols
Protocol 1: Development of Dot1L Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cell lines by continuous exposure to increasing concentrations of a Dot1L inhibitor.[28][29][30]
Materials:
-
Parental cancer cell line (e.g., SEM, MV4-11)
-
Complete cell culture medium
-
Dot1L inhibitor (e.g., Pinometostat)
-
DMSO (vehicle control)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for viability assays
Procedure:
-
Determine the Initial Inhibitor Concentration:
-
Perform a dose-response assay to determine the IC20-IC30 (the concentration that inhibits cell growth by 20-30%) of the Dot1L inhibitor for the parental cell line.
-
-
Initial Exposure:
-
Culture the parental cells in the presence of the IC20-IC30 concentration of the Dot1L inhibitor.
-
Maintain a parallel culture with the vehicle (DMSO) as a control.
-
-
Gradual Dose Escalation:
-
Once the cells in the inhibitor-treated culture resume a growth rate similar to the vehicle-treated control, increase the inhibitor concentration by 1.5 to 2-fold.[29]
-
Continuously monitor cell viability and morphology. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
-
Repeat Dose Escalation:
-
Repeat step 3 for several months. The process of developing a stable resistant cell line can take from 3 to 18 months.[25]
-
-
Characterization of Resistant Cells:
-
Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold or higher than the parental IC50), perform a dose-response assay to quantify the degree of resistance.
-
Cryopreserve resistant cells at different passages.
-
Investigate the mechanisms of resistance (e.g., by Western blot for ABC transporters, RNA-seq for gene expression changes).
-
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells (parental and resistant)
-
96-well cell culture plates
-
Dot1L inhibitor
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of medium per well.
-
-
Inhibitor Treatment:
-
After 24 hours, add 100 µL of medium containing 2x the desired final concentration of the Dot1L inhibitor. Include vehicle-only wells as a control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot for H3K79me2
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibodies (anti-H3K79me2 and anti-total H3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.
-
Visualizations
Caption: Dot1L signaling pathway in MLL-rearranged leukemia.
Caption: Experimental workflow for generating resistant cell lines.
Caption: Troubleshooting decision tree for lack of response.
References
- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 4. The emerging roles of DOT1L in leukemia and normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3K79 methylation profiles define murine and human MLL-AF4 leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validate User [ashpublications.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Modelling acquired resistance to DOT1L inhibition exhibits the adaptive potential of KMT2A-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modelling acquired resistance to DOT1L inhibition exhibits the adaptive potential of KMT2A-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]
- 20. ashpublications.org [ashpublications.org]
- 21. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. contagionlive.com [contagionlive.com]
- 23. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | DOT1L inhibition does not modify the sensitivity of cutaneous T cell lymphoma to pan-HDAC inhibitors in vitro [frontiersin.org]
- 28. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting high background in Dot1L-IN-7 Western blots
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Dot1L-IN-7 in Western blotting experiments. The primary focus is to resolve issues of high background, which can obscure the expected decrease in Histone H3 Lysine 79 (H3K79) methylation.
Troubleshooting High Background in Your Western Blot
High background on a Western blot can mask the specific signal of your target protein, making data interpretation difficult.[1] It typically appears as either a uniform darkening across the membrane or as multiple non-specific bands.[1] This section addresses the most common causes and solutions in a question-and-answer format.
Question 1: My entire membrane has a high, uniform background. What are the likely causes and how can I fix it?
A uniformly high background often points to issues with the blocking, washing, or antibody incubation steps.
Possible Causes & Solutions:
-
Insufficient Blocking: The blocking buffer is crucial for preventing non-specific antibody binding to the membrane.[1] If blocking is inadequate, antibodies will bind all over the membrane, causing a high background.[1]
-
Solution: Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[2] You can also try increasing the concentration of the blocking agent (e.g., from 3% to 5% BSA).[2] For detecting histone modifications, Bovine Serum Albumin (BSA) is generally preferred over non-fat dry milk, as milk contains phosphoproteins like casein that can cross-react with modification-specific antibodies.[1][3]
-
-
Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding and a dark blot.[2][4]
-
Solution: Titrate your antibodies to find the optimal concentration. This involves performing a dot blot or running test blots with a range of dilutions. Start with the manufacturer's recommended dilution and then test several dilutions above and below that point. A lower antibody concentration with a longer incubation period can sometimes yield a cleaner result.[2]
-
-
Inadequate Washing: Washing steps are designed to remove unbound antibodies.[1] Insufficient washing leaves excess antibody on the membrane, contributing to background noise.[1][4]
-
Membrane Dried Out: Allowing the membrane to dry at any point can cause irreversible and non-specific antibody binding.[1][3]
-
Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.
-
Question 2: I'm seeing multiple non-specific bands in addition to my target (H3K79me2). What should I do?
Non-specific bands indicate that the antibodies are binding to proteins other than your target.
Possible Causes & Solutions:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate, especially if you are using a polyclonal antibody.
-
Solution: Check the antibody datasheet for validation data in your application. If possible, test a different, validated antibody against your target. You can also try increasing the stringency of your washes by slightly increasing the detergent (Tween-20) concentration.
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in your sample or binding non-specifically on its own.[5][6]
-
Protein Overload or Degradation: Loading too much protein can cause smearing and the appearance of non-specific bands.[4] Conversely, sample degradation can produce protein fragments that might be recognized by the antibody.[5]
Question 3: Are there specific considerations for Western blotting with histone modifications after Dot1L inhibitor treatment?
Yes, detecting a change in a specific histone modification requires careful optimization.
Key Considerations:
-
Blocking Agent: As mentioned, use BSA as the blocking agent instead of milk. Milk's casein is a phosphoprotein and can interfere with modification-specific antibodies.[3]
-
Loading Control: The most appropriate loading control is an antibody against the total, unmodified histone (e.g., anti-Total Histone H3). This ensures that any observed decrease in H3K79 methylation is due to the inhibitor's activity and not due to differences in the amount of histone loaded per lane.
-
Antibody Validation: Use an antibody specifically validated for detecting the target modification (e.g., H3K79me2). The efficacy of Dot1L inhibitors is often assessed by the reduction of H3K79 dimethylation.[8]
Question 4: My background is blotchy or has dark spots. What is the problem?
An uneven or speckled background is often caused by aggregation or contamination issues.
Possible Causes & Solutions:
-
Aggregates in Buffers: The blocking buffer or antibody solutions may contain undissolved particles or aggregates.
-
Solution: Filter your blocking buffer and antibody diluents. Always use freshly prepared buffers and ensure any powdered reagents (like milk or BSA) are fully dissolved.
-
-
Contamination: The membrane may have been touched with bare hands or dirty forceps, leading to blotches. Powder from gloves can also cause speckles.
-
Solution: Always handle the membrane with clean forceps and wear powder-free gloves.
-
-
Uneven Antibody/Buffer Coating: If the membrane is not fully submerged and agitated during incubations, the antibody distribution will be uneven.
-
Solution: Use a rocking platform for all incubation and wash steps and ensure there is enough liquid to fully cover the membrane.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Dot1L (Disruptor of Telomeric Silencing 1-like) is the sole enzyme responsible for methylating Histone H3 at lysine 79 (H3K79).[9][10] It transfers a methyl group from its cofactor S-adenosyl-L-methionine (SAM) to the histone tail.[9][11] Dot1L inhibitors like this compound are typically SAM-mimetics that bind to the enzyme's active site, blocking its methyltransferase activity.[9][12] This prevents H3K79 methylation, which in turn alters gene expression.[10][13]
Q2: How do I confirm that this compound is working in my experiment?
The most direct way to confirm the inhibitor's activity is to perform a Western blot on histone extracts from cells treated with this compound. A successful experiment will show a dose-dependent or time-dependent decrease in the signal for methylated H3K79 (specifically H3K79me2) compared to untreated control cells.[14] The signal for Total Histone H3 should remain unchanged.
Q3: What are the recommended positive and negative controls for a this compound Western blot experiment?
-
Negative Control: A vehicle-treated sample (e.g., cells treated with DMSO if the inhibitor is dissolved in DMSO). This sample should show a strong band for H3K79me2.
-
Positive Control (for inhibitor effect): A sample treated with a known, effective concentration of this compound or another validated Dot1L inhibitor (like EPZ004777). This sample should show a significantly reduced H3K79me2 signal.
-
Loading Control: All lanes should be probed for Total Histone H3 to ensure equal protein loading.
Q4: Why is it important to use a loading control like Total Histone H3?
A loading control is essential to verify that equal amounts of protein were loaded into each well of the gel.[4] Without it, you cannot be certain if a weaker band in a treated sample is due to a genuine decrease in the target protein (or modification) or simply because less total protein was loaded in that lane. Using Total Histone H3 is critical because it confirms that the overall histone level is constant, isolating the effect of the inhibitor on the specific methylation mark.
Visualized Guides and Protocols
Dot1L Signaling and Inhibition Pathway
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. wildtypeone.substack.com [wildtypeone.substack.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 14. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in MLL Leukemia: Dot1L-IN-7 vs. EPZ-5676
A Comparative Analysis of Two Potent DOT1L Inhibitors for Researchers and Drug Development Professionals
Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies with a pressing need for targeted therapies. A key dependency in these cancers is the histone methyltransferase DOT1L, which is aberrantly recruited by MLL fusion proteins to drive a leukemogenic gene expression program. This has spurred the development of DOT1L inhibitors. Among these, EPZ-5676 (Pinometostat) has advanced to clinical trials. This guide provides a detailed comparison of EPZ-5676 with a structurally novel and potent preclinical contender, Dot1L-IN-7, offering a comprehensive overview of their performance in MLL leukemia cells based on available experimental data.
At a Glance: Key Performance Metrics
The following table summarizes the quantitative comparison of this compound and EPZ-5676 across various biochemical and cellular assays. Data indicates that while both are highly potent, this compound exhibits superior or comparable activity in several key measures.
| Parameter | This compound (Compound 7) | EPZ-5676 (Pinometostat) | Reference |
| Biochemical Potency | |||
| DOT1L IC₅₀ (SPA) | <0.1 nM | <0.1 nM | [1] |
| DOT1L Kᵢ (SPA) | 0.002 nM | 0.012 nM | [1] |
| Cellular Activity | |||
| H3K79me2 Inhibition IC₅₀ (HeLa ELISA) | 3 nM | 7 nM | [1] |
| HOXA9 Reporter Gene Assay IC₅₀ (Molm-13) | 17 nM | 52 nM | [1] |
| Anti-proliferative Activity | |||
| MV4-11 Proliferation IC₅₀ | 5 nM | 15 nM | [1] |
Mechanism of Action: Targeting a Key Epigenetic Driver
Both this compound and EPZ-5676 are small molecule inhibitors that target the catalytic activity of DOT1L.[1][2] In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits DOT1L to chromatin. This leads to the hypermethylation of histone H3 at lysine 79 (H3K79) at specific gene loci, including the HOXA9 and MEIS1 genes, which are critical for leukemogenesis.[2][3] By competitively inhibiting the S-adenosyl methionine (SAM) binding site of DOT1L, both compounds prevent this methylation, leading to the downregulation of these oncogenic target genes, cell cycle arrest, differentiation, and ultimately, selective killing of MLL-rearranged leukemia cells.[1][2][4]
Caption: Signaling pathway of DOT1L in normal and MLL-rearranged leukemia cells and the mechanism of action of this compound and EPZ-5676.
Experimental Workflow for Comparative Analysis
The evaluation of this compound and EPZ-5676 involves a multi-step process, starting from biochemical assays to cellular and anti-proliferative assessments.
Caption: A typical experimental workflow for the head-to-head comparison of DOT1L inhibitors.
Logical Relationship: From Target Inhibition to Cellular Effect
The efficacy of DOT1L inhibitors in MLL leukemia is a direct consequence of a logical cascade of events, from initial target binding to the ultimate anti-leukemic effect.
Caption: The logical relationship from inhibitor binding to the selective killing of MLL leukemia cells.
Detailed Experimental Protocols
DOT1L Scintillation Proximity Assay (SPA) for Biochemical Potency
This assay quantitatively measures the enzymatic activity of DOT1L and the inhibitory effect of the compounds.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human DOT1L enzyme, a biotinylated histone H3 peptide substrate, and S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) in an appropriate assay buffer.
-
Compound Incubation: Add varying concentrations of this compound or EPZ-5676 to the reaction mixture and incubate to allow for enzyme inhibition.
-
Enzymatic Reaction: Initiate the reaction and allow the methylation of the histone H3 peptide by DOT1L to proceed for a defined period.
-
Detection: Stop the reaction and add streptavidin-coated SPA beads. The biotinylated and now radiolabeled peptide will bind to the beads, bringing the radioisotope in close proximity to the scintillant in the beads, which generates a light signal.
-
Data Analysis: Measure the light output using a microplate scintillation counter. The signal is proportional to the enzymatic activity. Calculate IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration. Kᵢ values can be determined using the Morrison tight binding model.[1]
Cellular H3K79me2 ELISA
This assay measures the level of histone H3 lysine 79 dimethylation within cells upon treatment with the inhibitors.
-
Cell Culture and Treatment: Culture HeLa cells (or another suitable cell line) and treat with a dose range of this compound or EPZ-5676 for a specified duration (e.g., 96 hours).[2]
-
Histone Extraction: Harvest the cells and extract the total histones using an acid extraction method.
-
ELISA: Coat a microplate with the extracted histones. Use a primary antibody specific for H3K79me2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of H3K79me2. Normalize the data to the total histone content and calculate IC₅₀ values based on the dose-response curve.[1]
MLL-Rearranged Leukemia Cell Proliferation Assay
This assay determines the anti-proliferative effect of the inhibitors on leukemia cells.
-
Cell Culture: Culture MLL-rearranged leukemia cells (e.g., MV4-11) in appropriate media.
-
Compound Treatment: Seed the cells in multi-well plates and treat with a serial dilution of this compound or EPZ-5676.
-
Incubation: Incubate the cells for an extended period (e.g., 7-14 days) to account for the epigenetic mechanism of action which can have a delayed effect on proliferation.[1][2]
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and determine the IC₅₀ values from the resulting dose-response curves.[1]
Conclusion
Both this compound and EPZ-5676 are highly potent inhibitors of DOT1L with demonstrated efficacy against MLL-rearranged leukemia cells. The available preclinical data suggests that this compound may offer an advantage in terms of cellular potency. While EPZ-5676 has the advantage of having been evaluated in clinical trials, the compelling profile of this compound highlights the potential for the development of next-generation DOT1L inhibitors with improved therapeutic properties. Further in vivo studies will be crucial to fully elucidate the comparative therapeutic potential of these two compounds.
References
- 1. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
Dot1L-IN-7: A Comparative Guide to its Selectivity Profile Against Other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of Dot1L inhibitors, using published data for highly selective compounds as a reference for Dot1L-IN-7, against a panel of other histone methyltransferases. The information presented is intended to assist researchers in evaluating the specific inhibitory activity of this compound and its potential for off-target effects.
Data Presentation: Selectivity Profile of Potent Dot1L Inhibitors
The following table summarizes the inhibitory activity of well-characterized and highly selective DOT1L inhibitors against a panel of protein methyltransferases. This data serves as a benchmark for the expected selectivity profile of a potent and specific DOT1L inhibitor like this compound. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are provided to quantify the potency and selectivity.
| Methyltransferase | EPZ004777 (IC50/Ki) | Pinometostat (EPZ5676) (Ki) | Compound 4 (IC50) |
| DOT1L | 0.4 nM | ≤80 pM | 38 nM |
| G9a | >50 µM | >37,000-fold less active | 1.1 µM |
| SUV39H1 | >50 µM | >37,000-fold less active | >100 µM |
| PRMT1 | >50 µM | >37,000-fold less active | 3.2 µM |
| CARM1 | >50 µM | >37,000-fold less active | >100 µM |
| PRMT5 | >500 nM | Not Reported | Not Reported |
Note: Lower IC50/Ki values indicate higher potency. A large difference between the IC50/Ki for DOT1L and other methyltransferases indicates high selectivity. The data for EPZ004777, Pinometostat, and Compound 4 demonstrate that highly selective DOT1L inhibitors can be developed, exhibiting thousands-fold selectivity over other methyltransferases.[1][2][3]
Experimental Protocols
The determination of the selectivity profile of this compound involves robust biochemical assays that measure the enzymatic activity of a panel of methyltransferases in the presence of the inhibitor. Two standard methods for this purpose are the Scintillation Proximity Assay (SPA) and the MTase-Glo™ Methyltransferase Assay.
Scintillation Proximity Assay (SPA) for Methyltransferase Activity
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[³H-methyl]-methionine ([³H]-SAM) to a biotinylated histone peptide or protein substrate.
Materials:
-
Purified recombinant methyltransferase enzymes (DOT1L and a panel of other methyltransferases).
-
Biotinylated histone peptide or nucleosome substrate.
-
S-adenosyl-L-[³H-methyl]-methionine ([³H]-SAM).
-
This compound and other control inhibitors.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT).
-
Streptavidin-coated SPA beads.
-
96-well or 384-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the respective methyltransferase enzyme, and its biotinylated substrate.
-
Add varying concentrations of this compound or control compounds to the wells of the microplate.
-
Initiate the enzymatic reaction by adding [³H]-SAM to each well.
-
Incubate the plate at the optimal temperature and time for the specific enzyme.
-
Terminate the reaction by adding a stop solution (e.g., containing unlabeled S-adenosyl-L-methionine).
-
Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated and radiolabeled substrate will bind to the beads.
-
Incubate to allow for bead settling and binding.
-
Measure the scintillation signal using a microplate scintillation counter. The proximity of the radiolabel to the scintillant in the beads generates a light signal that is proportional to the enzyme activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]
MTase-Glo™ Methyltransferase Assay
This is a luminescence-based assay that measures the formation of the universal methyltransferase reaction product, S-adenosyl-L-homocysteine (SAH).
Materials:
-
Purified recombinant methyltransferase enzymes.
-
Substrate for each enzyme.
-
S-adenosyl-L-methionine (SAM).
-
This compound and other control inhibitors.
-
MTase-Glo™ Reagent and MTase-Glo™ Detection Solution (Promega).
-
White, opaque microplates.
-
Luminometer.
Procedure:
-
Set up the methyltransferase reactions in the wells of a white microplate, including the enzyme, substrate, SAM, and varying concentrations of this compound.
-
Incubate the reactions to allow for the enzymatic conversion of SAM to SAH.
-
Add the MTase-Glo™ Reagent to all wells. This reagent terminates the enzymatic reaction and converts the produced SAH into ADP.
-
Add the MTase-Glo™ Detection Solution to the wells. This solution contains an enzyme that converts ADP to ATP, which is then used by a luciferase to generate a light signal.
-
Incubate the plate at room temperature to allow the luminescent signal to develop and stabilize.
-
Measure the luminescence using a plate-reading luminometer. The intensity of the light signal is directly proportional to the amount of SAH produced and thus to the methyltransferase activity.
-
Determine the IC50 values by analyzing the dose-response curves.[6][7][8][9][10]
Mandatory Visualization: DOT1L Signaling Pathway in MLL-Rearranged Leukemia
The following diagram illustrates the key signaling pathway involving DOT1L in the context of Mixed-Lineage Leukemia (MLL)-rearranged leukemia, a disease in which DOT1L inhibitors have shown significant therapeutic promise.
Caption: DOT1L signaling pathway in MLL-rearranged leukemia.
References
- 1. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of histone methyltransferase DOT1L: design, synthesis, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. MTase-Glo Methyltransferase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyltransferase-Glo: a universal, bioluminescent and homogenous assay for monitoring all classes of methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dot1L-IN-7 Activity: A Comparative Guide to Measuring H3K79me2 Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of the novel DOT1L inhibitor, Dot1L-IN-7. Its performance is objectively compared with established alternative inhibitors by measuring the levels of histone H3 lysine 79 dimethylation (H3K79me2), a direct and crucial biomarker of DOT1L enzymatic activity. This document outlines the mechanism of action, presents comparative data in a clear tabular format, includes a detailed experimental protocol, and uses visualizations to illustrate key concepts and workflows.
Introduction: DOT1L and H3K79 Methylation
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for mono-, di-, and trimethylation of lysine 79 on histone H3 (H3K79).[1][2] This methylation mark is primarily associated with actively transcribed genes.[2][3] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemia, the aberrant recruitment of DOT1L to specific gene loci leads to hypermethylation of H3K79.[1][4] This epigenetic alteration results in the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, driving the disease.[1][5]
Consequently, inhibiting the catalytic activity of DOT1L has emerged as a promising therapeutic strategy.[6] Small molecule inhibitors, typically competitive with the S-adenosyl-L-methionine (SAM) cofactor, block DOT1L's methyltransferase function, leading to a global reduction in H3K79 methylation levels.[1][7] Therefore, measuring the reduction of H3K79me2 serves as a direct and reliable pharmacodynamic biomarker for assessing the potency and cellular activity of DOT1L inhibitors like this compound.[2]
Mechanism of Action of DOT1L Inhibition
DOT1L catalyzes the transfer of a methyl group from the universal methyl donor SAM to the ε-amino group of H3K79. Most small molecule inhibitors, including the compounds discussed herein, are designed to bind to the SAM pocket of DOT1L, preventing the natural cofactor from binding and thereby halting the methylation reaction. This leads to a time- and dose-dependent decrease in global H3K79me1/2/3 levels.
Figure 1: DOT1L Inhibition Pathway.
Data Presentation: Comparison of DOT1L Inhibitors
The validation of this compound requires a direct comparison against well-characterized inhibitors. The following table summarizes the reported biochemical and cellular activities of leading DOT1L inhibitors. This compound ("Your Compound") should be tested under similar conditions to benchmark its performance.
| Compound Name | Target | Biochemical Activity (IC50 / Ki) | Cellular H3K79me2 Inhibition (IC50) | Cell Line(s) for Cellular IC50 | References |
| This compound (Your Compound) | DOT1L | User-determined | User-determined | User-selected | N/A |
| EPZ004777 | DOT1L | 0.4 nM (IC50) | 84 nM | MCF10A | [8][9][10] |
| Pinometostat (EPZ-5676) | DOT1L | 80 pM (Ki) | 2.6 - 3 nM | MV4-11 | [1][2][5] |
| SGC0946 | DOT1L | 0.3 nM (IC50) | 2.6 nM | A431 | [7][8][11] |
Note: IC50 values can vary based on assay conditions, cell lines used, and treatment duration.
Experimental Protocols: Measuring H3K79me2 Reduction
The following protocol details a standard Western Blot procedure to quantify the reduction in global H3K79me2 levels in a human leukemia cell line (e.g., MV4-11) following inhibitor treatment.
1. Cell Culture and Treatment:
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Treat cells with a dose-response range of this compound and comparator compounds (e.g., Pinometostat) for 96 hours. Include a DMSO-treated vehicle control.[2]
2. Histone Extraction:
-
Harvest approximately 1-2 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse cells and extract histones using an acid extraction method (e.g., with 0.2 M HCl) or a commercial histone extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
3. Western Blotting:
-
Load equal amounts of histone extract (e.g., 5-10 µg) onto a 15% SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K79me2 (e.g., rabbit anti-H3K79me2).
-
Wash the membrane three times with TBST.
-
Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Wash the membrane three times with TBST.
-
To ensure equal loading, strip the membrane and re-probe with an antibody for total Histone H3 or use a parallel gel.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K79me2 signal to the total Histone H3 signal for each sample.
-
Calculate the percentage of H3K79me2 inhibition relative to the DMSO control for each inhibitor concentration.
-
Plot the dose-response curve and determine the cellular IC50 value for this compound.
Mandatory Visualizations
Figure 2: Experimental Workflow.
Figure 3: Logic for Inhibitor Comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L activity in leukemia cells requires interaction with ubiquitylated H2B that promotes productive nucleosome binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A Medicinal Chemistry Perspective for Targeting Histone H3 Lysine79 Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 8. Disruptor of telomeric silencing 1-like promotes ovarian cancer tumor growth by stimulating pro-tumorigenic metabolic pathways and blocking apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of DOT1L Inhibitors: Dot1L-IN-7 vs. EPZ004777 in a Preclinical Setting
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological function of a target and for advancing drug discovery programs. This guide provides an in-depth in vitro comparison of two inhibitors of the histone methyltransferase DOT1L: Dot1L-IN-7 and the well-characterized compound EPZ004777.
This comparison guide synthesizes available preclinical data to offer a clear, data-driven overview of the biochemical and cellular activities of these two compounds. All quantitative data is presented in a structured format for ease of comparison, and detailed experimental methodologies are provided for key assays.
At a Glance: Key In Vitro Characteristics
| Parameter | This compound | EPZ004777 |
| Biochemical Potency (IC50) | 1.0 µM[1] | ~0.4 nM[2] |
| Selectivity | Data not available | Highly selective over other histone methyltransferases[3] |
| Cellular Activity | Reduces H3K79 methylation in MLL-AF9 transformed cells[1] | Reduces H3K79 methylation, inhibits proliferation of MLL-rearranged leukemia cells[3][4] |
In Vitro Performance: A Detailed Look
This compound, also known as compound 25, was identified through a structure-based virtual screening of a nucleoside analog library[1]. In a radio-isotope labeling histone methyltransferase (HMTase) assay, this compound demonstrated inhibition of DOT1L with an IC50 of 1.0 µM[1]. In cellular assays, treatment with this compound led to a reduction in the methylation of histone H3 at lysine 79 (H3K79) in a murine cell line transformed with the MLL-AF9 fusion protein[1].
In contrast, EPZ004777 is a significantly more potent inhibitor of DOT1L, with a reported IC50 value of approximately 0.4 nM in biochemical assays[2]. Extensive selectivity profiling has shown that EPZ004777 is highly selective for DOT1L over a panel of other histone methyltransferases[3]. In cellular models, particularly in leukemia cell lines harboring MLL rearrangements, EPZ004777 effectively reduces global H3K79 methylation and inhibits cell proliferation[3][4].
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the DOT1L signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: DOT1L Signaling Pathway in MLL-Rearranged Leukemia.
References
- 1. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. pnas.org [pnas.org]
Unveiling the Specificity of Dot1L-IN-7: A Comparative Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the cross-reactivity profile of Dot1L-IN-7, a potent and selective inhibitor of the histone methyltransferase Dot1L, with the well-characterized alternative, EPZ-5676 (Pinometostat). The data presented herein, summarized from publicly available scientific literature, demonstrates the exceptional selectivity of this compound, making it a valuable tool for dissecting the biological functions of Dot1L.
Biochemical Potency and Cellular Activity
This compound (also referred to as compound 7 in initial discovery literature) exhibits remarkable potency against Dot1L, with biochemical and cellular activities comparable to or exceeding that of EPZ-5676.[1] Both inhibitors effectively suppress the dimethylation of histone H3 on lysine 79 (H3K79me2), a direct product of Dot1L's enzymatic activity, and inhibit the proliferation of leukemia cell lines harboring MLL rearrangements, a key pathological context for Dot1L activity.[1][2]
| Compound | Biochemical IC50 (Dot1L SPA) | Biochemical Ki (Dot1L SPA) | Cellular H3K79 Dimethylation IC50 | MV4-11 Cell Proliferation IC50 |
| This compound | <0.1 nM[1] | 0.002 nM[1] | 3 nM[1] | 5 nM[1] |
| EPZ-5676 | <0.1 nM[1] | 0.012 nM[1] | Not explicitly stated in direct comparison | 3.5 nM[2] |
Cross-Reactivity Profile: A Tale of Two Inhibitors
The defining characteristic of a high-quality chemical probe is its selectivity. Both this compound and EPZ-5676 have been profiled against panels of other histone methyltransferases to assess their off-target activity.
This compound has been shown to have a highly favorable selectivity profile. In a key study, it was tested against a panel of 22 protein lysine and arginine methyltransferases (PKMTs and PRMTs) and displayed no inhibitory activity at concentrations up to 50 μM.[1][3] While the complete list of the 22 tested enzymes from the primary publication's supplementary information was not available in the searched resources, the consistent reporting of its high selectivity across multiple studies underscores its specificity for Dot1L.
EPZ-5676 is also a highly selective inhibitor of Dot1L. It has demonstrated over 37,000-fold selectivity for Dot1L compared to a panel of 15 other methyltransferases.[2] This high degree of selectivity has contributed to its advancement into clinical trials.
The table below summarizes the cross-reactivity data for EPZ-5676 against a panel of protein methyltransferases, which serves as a benchmark for understanding the selectivity landscape of Dot1L inhibitors.
| Methyltransferase | EPZ-5676 % Inhibition at 1µM |
| CARM1 | <25% |
| EHMT1 | <25% |
| EHMT2 (G9a) | <25% |
| EZH1 | <25% |
| EZH2 | <25% |
| PRMT1 | <25% |
| PRMT2 | <25% |
| PRMT5 | <25% |
| PRMT6 | <25% |
| PRMT8 | <25% |
| SETD7 | <25% |
| SMYD2 | <25% |
| SMYD3 | <25% |
| WHSC1 | <25% |
| WHSC1L1 | <25% |
Data for EPZ-5676 adapted from Daigle et al., 2013. It is important to note that this compound showed no activity up to 50 µM against a similar, albeit not fully disclosed, panel of 22 methyltransferases.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are generalized methodologies for the key experiments cited in this guide.
Biochemical Inhibitor Potency (Scintillation Proximity Assay - SPA)
This assay quantifies the enzymatic activity of Dot1L by measuring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.
-
Reaction Setup: Recombinant human Dot1L enzyme is incubated with a biotinylated histone H3 peptide or nucleosome substrate, 3H-labeled SAM, and varying concentrations of the test inhibitor (e.g., this compound or EPZ-5676).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: Streptavidin-coated SPA beads are added to the reaction. The biotinylated histone substrate binds to the beads, bringing the incorporated 3H-methyl groups into close proximity. This proximity allows the emitted beta particles from the tritium to stimulate the scintillant within the beads, generating a light signal.
-
Measurement: The light signal is measured using a microplate scintillation counter.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular H3K79 Dimethylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block Dot1L activity within a cellular context by quantifying the levels of H3K79me2.
-
Cell Treatment: A relevant cell line (e.g., MV4-11, a human leukemia cell line with an MLL rearrangement) is treated with varying concentrations of the inhibitor for a specific duration (e.g., 48-72 hours).
-
Histone Extraction: Histones are extracted from the nuclei of the treated cells.
-
Western Blotting: The extracted histones are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for H3K79me2 and a loading control antibody (e.g., total Histone H3).
-
Detection: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is used, and the signal is visualized using a chemiluminescent substrate.
-
Quantification: The band intensities for H3K79me2 are normalized to the total Histone H3 levels to determine the dose-dependent reduction in methylation.
Visualizing the Molecular Landscape
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Dot1L signaling pathway in MLL-rearranged leukemia and the point of inhibition by this compound.
Caption: A generalized experimental workflow for the identification and profiling of enzyme inhibitors.
References
- 1. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparing Dot1L Inhibitors in Cellular Assays
A detailed guide for researchers on the cellular performance of leading Dot1L inhibitors, featuring comparative data, experimental protocols, and pathway visualizations to aid in the selection of the most suitable compounds for preclinical studies.
In the landscape of epigenetic drug discovery, Dot1L (disruptor of telomeric silencing 1-like) has emerged as a compelling therapeutic target, particularly for the treatment of mixed-lineage leukemia (MLL)-rearranged leukemias. The aberrant recruitment of Dot1L by MLL fusion proteins leads to hypermethylation of histone H3 at lysine 79 (H3K79), driving the expression of leukemogenic genes such as HOXA9 and MEIS1.[1][2][3] Consequently, the development of small molecule inhibitors targeting the catalytic activity of Dot1L has become a focal point of research. This guide provides a head-to-head comparison of prominent Dot1L inhibitors—Pinometostat (EPZ-5676), EPZ004777, SGC-0946, and SYC-522—based on their performance in key cellular assays.
Performance in Cellular Assays: A Comparative Overview
The efficacy of Dot1L inhibitors is primarily assessed by their ability to inhibit H3K79 methylation, suppress the proliferation of MLL-rearranged leukemia cells, and induce apoptosis or differentiation. The following table summarizes the key cellular activity data for the selected inhibitors.
| Inhibitor | Cell Line | Assay | IC50/EC50 | Reference |
| Pinometostat (EPZ-5676) | MV4-11 | H3K79 Dimethylation | 2.6 nM | [4][5] |
| MV4-11 | Proliferation (14 days) | 3.5 nM | [2][6] | |
| HL60 | H3K79 Dimethylation | 5 nM | [6] | |
| EPZ004777 | MV4-11 | H3K79 Dimethylation | Not specified, but potent inhibition shown | [3] |
| THP1 | Proliferation | 4 nM | [7] | |
| SGC-0946 | A431 | H3K79 Dimethylation | 2.6 nM | [8][9] |
| MCF10A | H3K79 Dimethylation | 8.8 nM | [8][9] | |
| MOLM-13 | H3K79 Dimethylation | Time- and dose-dependent reduction | [10] | |
| MLL-AF9 transformed cells | Cell Viability | Selective reduction | [10] | |
| SYC-522 | MV4-11 | Growth Inhibition | 4.4 µM | [11] |
| MOLM-13 | Growth Inhibition | ~10 µM | [11] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the Dot1L signaling pathway in MLL-rearranged leukemia and a general workflow for cellular assays.
Caption: Dot1L signaling cascade in MLL-rearranged leukemia.
Caption: A typical experimental workflow for evaluating Dot1L inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key cellular assays are provided below.
Cell Proliferation Assay (e.g., using MV4-11 cells)
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed exponentially growing MV4-11 cells in 96-well plates at a density of 3 x 10^4 cells per well in a final volume of 150 µL.[12]
-
Inhibitor Preparation: Prepare a serial dilution of the Dot1L inhibitor in DMSO. The final DMSO concentration in the cell culture should be kept below 0.1%.
-
Treatment: Add the desired concentrations of the inhibitor to the cell plates. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a period of 4 to 14 days.[2][13] For longer incubation periods, replace the media and re-dose with the inhibitor every 3-4 days.[3]
-
Viability Measurement: Determine the number of viable cells using a suitable method such as the Guava ViaCount assay or a luciferin-based assay like CellTiter-Glo.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
H3K79 Dimethylation Assay (Western Blot)
-
Cell Treatment: Treat MV4-11 cells with varying concentrations of the Dot1L inhibitor for 4 days.[4]
-
Histone Extraction: Harvest the cells and extract histones using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate 400 ng of extracted histones on a 10-20% Tris-HCl gel and transfer to a nitrocellulose membrane.[13]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K79 dimethylation. Use an antibody against total Histone H3 as a loading control. Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the H3K79me2 signal to the total H3 signal.
Gene Expression Analysis (qRT-PCR for HOXA9 and MEIS1)
-
Cell Treatment: Treat MLL-rearranged leukemia cells with the Dot1L inhibitor for a specified period (e.g., 4-7 days).[10]
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the fold change in target gene expression in inhibitor-treated cells compared to vehicle-treated cells.
Conclusion
The Dot1L inhibitors Pinometostat (EPZ-5676), EPZ004777, SGC-0946, and SYC-522 have all demonstrated potent and selective activity against MLL-rearranged leukemia cells in a variety of cellular assays.[4][7][8][11] Pinometostat and SGC-0946, in particular, show low nanomolar IC50 values for both H3K79 methylation and cell proliferation.[4][8] The choice of inhibitor for a specific research application will depend on factors such as the desired potency, the specific cell line being used, and the experimental endpoint. The provided data, protocols, and diagrams serve as a valuable resource for researchers to make informed decisions and to design robust experiments for the continued investigation of Dot1L as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pinometostat | EPZ-5676 | DOT1L inhibitor | TargetMol [targetmol.com]
Validating the Downstream Effects of Dot1L Inhibitors on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various DOT1L inhibitors, with a focus on their downstream effects on gene expression. The information presented is supported by experimental data to aid researchers in selecting the most appropriate compounds for their studies.
Introduction to Dot1L and Its Inhibition
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a crucial role in regulating gene transcription. It is unique in that it methylates histone H3 on lysine 79 (H3K79), a modification associated with active transcription.[1] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemia, the aberrant recruitment of DOT1L leads to the overexpression of oncogenes like HOXA9 and MEIS1, driving leukemogenesis.[1][2] Consequently, DOT1L has emerged as a promising therapeutic target, leading to the development of several small molecule inhibitors. This guide focuses on comparing the downstream effects of these inhibitors on gene expression.
Comparative Analysis of Dot1L Inhibitors
The following tables summarize the in vitro potency and effects on downstream gene expression of several key DOT1L inhibitors.
Table 1: Comparison of IC50 Values of Dot1L Inhibitors in MLL-rearranged Leukemia Cell Lines
| Inhibitor | Cell Line | Oncogenic Driver | IC50 (nM) | Citation(s) |
| EPZ004777 | MV4-11 | MLL-AF4 | 0.17 (µM) | [1] |
| MOLM-13 | MLL-AF9 | 0.72 (µM) | [1] | |
| EPZ5676 (Pinometostat) | MV4-11 | MLL-AF4 | 3.5 | [3] |
| MOLM-13 | MLL-AF9 | <10 | [4][5] | |
| KOPN-8 | MLL-AF4 | <10 | [4][5] | |
| SGC0946 | A431 (cellular H3K79me2) | Not applicable | 2.6 | [6] |
| MOLM-13 (cellular H3K79me2) | MLL-AF9 | 8.8 | [6] | |
| SYC-522 | MV4-11 | MLL-AF4 | Not specified | [7] |
| MOLM-13 | MLL-AF9 | Not specified | [7] | |
| Compound 10 | MV4-11 | MLL-AF4 | <10 | [4][5] |
| MOLM-13 | MLL-AF9 | <10 | [4][5] | |
| Compound 11 | MV4-11 | MLL-AF4 | <10 | [4][5] |
| MOLM-13 | MLL-AF9 | <10 | [4][5] |
Table 2: Downstream Gene Expression Changes Induced by Dot1L Inhibitors
| Inhibitor | Cell Line | Target Gene | Effect | Fold Change/Inhibition | Citation(s) |
| EPZ004777 | MOLM-13 | HOXA9 | Downregulation | Significant | [8] |
| MEIS1 | Downregulation | Significant | [8] | ||
| EPZ5676 (Pinometostat) | MV4-11 | HOXA9 | Downregulation | IC50 = 67 nM | [3] |
| MEIS1 | Downregulation | IC50 = 53 nM | [3] | ||
| KOPN-8 | HOXA9 | Downregulation | Significant | [2] | |
| MEIS1 | Downregulation | Significant | [2] | ||
| SGC0946 | Molm13 | HOXA9 | Downregulation | Effective at 1 µM | [9] |
| MEIS1 | Downregulation | Effective at 1 µM | [9] | ||
| SYC-522 | MV4-11, MOLM-13 | HOXA9 | Downregulation | >50% decrease | [7] |
| MEIS1 | Downregulation | >50% decrease | [7] | ||
| Compound 10 | Murine MLL-AF9 cells | MLL-AF9 target genes | Downregulation | Significant enrichment | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to validate the effects of Dot1L inhibitors, the following diagrams are provided.
Caption: Dot1L signaling in normal hematopoiesis and MLL-rearranged leukemia.
Caption: Experimental workflow for validating Dot1L inhibitor effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Inhibitor Treatment: Add serial dilutions of Dot1L inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 14 days) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[10][11][12][13]
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat cells with Dot1L inhibitors for the desired time (e.g., 6-10 days).[14] Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.[15]
Western Blotting
-
Cell Lysis and Protein Quantification: After inhibitor treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K79me2 and total Histone H3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.[14]
RNA-sequencing (RNA-seq)
-
Sample Preparation: Treat cells with the Dot1L inhibitor or vehicle control. Isolate high-quality total RNA.
-
Library Preparation: Prepare sequencing libraries from the total RNA using a kit such as the TruSeq RNA Sample Prep Kit (Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between the inhibitor-treated and control groups using packages such as DESeq2 or edgeR.[16]
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis to identify biological pathways affected by the inhibitor.[4]
-
Chromatin Immunoprecipitation-sequencing (ChIP-seq)
-
Cross-linking and Chromatin Preparation: Cross-link proteins to DNA by treating cells with 1% formaldehyde. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2 overnight at 4°C. Precipitate the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads and reverse the cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it on a high-throughput platform.
-
Data Analysis:
-
Alignment: Align the sequencing reads to a reference genome.
-
Peak Calling: Identify regions of the genome with significant enrichment of H3K79me2 using a peak calling algorithm like MACS2.[17]
-
Differential Binding Analysis: Compare the H3K79me2 enrichment between inhibitor-treated and control samples to identify regions with altered methylation.
-
Integration with RNA-seq data: Correlate changes in H3K79me2 with changes in gene expression to identify direct targets of Dot1L.[16]
-
Conclusion
The validation of downstream effects is critical in the development and characterization of Dot1L inhibitors. The data and protocols presented in this guide offer a framework for the comparative analysis of these compounds. By examining their impact on cell viability, histone methylation, and the expression of key target genes, researchers can gain a comprehensive understanding of their mechanism of action and therapeutic potential. The provided experimental workflows and detailed protocols serve as a practical resource for conducting these validation studies in a robust and reproducible manner.
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 7. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 8. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. protocols.io [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. mdpi.com [mdpi.com]
- 15. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DOT1L inhibition reveals a distinct subset of enhancers dependent on H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Properties of Dot1L Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) properties of three key Dot1L inhibitors: pinometostat (EPZ-5676), EPZ004777, and SGC-0946. The information is intended to assist researchers in understanding the disposition of these compounds and to inform the design of future studies in the development of novel cancer therapeutics.
Overview of Dot1L and its Inhibition
Disruptor of telomeric silencing 1-like (Dot1L) is a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). This methylation plays a crucial role in the regulation of gene expression. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of Dot1L leads to the overexpression of oncogenes. Inhibition of Dot1L's catalytic activity has emerged as a promising therapeutic strategy for these malignancies.
Comparative Pharmacokinetic Data
| Parameter | Pinometostat (EPZ-5676) | EPZ004777 | SGC-0946 |
| Species | Mouse | Not Reported | Not Reported |
| Dose & Route | 5 mg/kg IV; 20 mg/kg PO | - | - |
| t1/2 (h) | 1.1 (IV)[2] | - | - |
| Cmax (ng/mL) | Not Reported | - | - |
| Tmax (h) | Not Reported | - | - |
| AUC (ng·h/mL) | Not Reported | - | - |
| Oral Bioavailability (%F) | Low[2] | Poor[1] | Not Reported |
| Clearance (mL/min/kg) | 77 (IV)[2] | - | - |
| Volume of Distribution (Vd; L/kg) | 1.58 (IV)[2] | - | - |
| Species | Rat | - | - |
| Dose & Route | Not Reported | - | - |
| t1/2 (h) | 3.7[2] | - | - |
| Clearance (mL/min/kg) | 68[2] | - | - |
| Volume of Distribution (Vd; L/kg) | 1.66[2] | - | - |
| Species | Dog | - | - |
| Dose & Route | Not Reported | - | - |
| t1/2 (h) | 13.6[2] | - | - |
| Clearance (mL/min/kg) | 19[2] | - | - |
| Volume of Distribution (Vd; L/kg) | 2.44[2] | - | - |
Experimental Protocols
Murine Pharmacokinetic Study Protocol
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a Dot1L inhibitor in a mouse model.
a. Animal Model:
-
Species: Male CD-1 mice (or other appropriate strain)
-
Age/Weight: 8-10 weeks / 25-30 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
b. Dosing:
-
Formulation: The Dot1L inhibitor is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Intravenous (IV) Administration: A single dose (e.g., 5 mg/kg) is administered via the tail vein.
-
Oral (PO) Administration: A single dose (e.g., 20 mg/kg) is administered by oral gavage.
c. Blood Sampling:
-
Timepoints: Blood samples (approximately 50 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collection: Samples are collected via retro-orbital sinus or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
d. Data Analysis:
-
Plasma concentrations of the inhibitor are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (t1/2, Cmax, Tmax, AUC, %F, CL, Vd) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
LC-MS/MS Quantification Protocol for Plasma Samples
This protocol provides a general framework for the quantification of a Dot1L inhibitor in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (IS).
-
Centrifugation: Vortex the samples and centrifuge (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean 96-well plate for analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
-
c. Quantification:
-
A calibration curve is generated by spiking known concentrations of the inhibitor into blank plasma.
-
The concentration of the inhibitor in the study samples is determined by comparing the analyte/IS peak area ratio to the calibration curve.
Visualizations
Caption: Experimental workflow for a murine pharmacokinetic study.
Caption: Simplified signaling pathway of Dot1L inhibition.
References
Safety Operating Guide
Proper Disposal of Dot1L-IN-7: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the selective DOT1L inhibitor, Dot1L-IN-7 (also known as EPZ004777), are critical for maintaining laboratory safety and environmental protection. This document provides a comprehensive, step-by-step procedure for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The information is based on standard laboratory safety practices and available data for this compound.
Key Compound Data
A summary of the pertinent physical, chemical, and handling information for this compound is presented below. This data is essential for a comprehensive understanding of the compound's characteristics to ensure safe handling and disposal.
| Property | Value |
| Synonyms | EPZ004777 |
| Molecular Weight | 539.67 g/mol [1] |
| Appearance | White powder[2] |
| Solubility | - Insoluble in water[2][3] - ≥16.5 mg/mL in DMSO[3] - ≥26.35 mg/mL in Ethanol[3] |
| Storage | - Powder: 3 years at -20°C[1] - In solvent: 1 year at -80°C[1] |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound should be conducted in accordance with institutional and local regulations for chemical waste. Based on available information, this compound is not classified as an acutely hazardous substance. Therefore, the following procedure for the disposal of non-hazardous chemical waste is recommended.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate personal protective equipment is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Categorization
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container. While the compound itself may not be highly toxic, it is good laboratory practice to dispose of all research chemicals as hazardous waste.
-
Liquid Waste: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must be collected in a designated solvent waste container. Do not mix incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, should be collected in a designated solid hazardous waste container.
Step 3: Waste Collection and Storage
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (EPZ004777)".
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible chemicals.
Step 4: Disposal Request
-
Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory personnel can minimize risks and ensure environmental responsibility. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Protocols for Handling Dot1L-IN-7
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent small molecule inhibitors like Dot1L-IN-7 is paramount. This guide provides immediate, essential safety, operational, and disposal information to foster a secure laboratory environment and build confidence in handling such compounds.
Personal Protective Equipment (PPE) Requirements
A comprehensive risk assessment should always precede the handling of any chemical.[1] For this compound, a compound designed to be biologically active, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The minimum required PPE for handling this compound in a laboratory setting is outlined below.
| PPE Category | Item | Specifications and Guidelines |
| Body Protection | Lab Coat | A buttoned, fire-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[2][3] |
| Long Pants | Required to protect the legs from potential spills.[1][2] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are the minimum requirement for incidental exposure and should be removed immediately after contact with the chemical.[1] For tasks with higher risk, consider double-gloving.[1][3] Always dispose of gloves in a designated biohazard or chemical waste container.[2] |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn to shield eyes from chemical splashes, dust, or flying debris.[3] Goggles with side shields are required to provide protection from splashes at an angle.[1][4] |
| Face Shield | Should be worn in addition to safety glasses or goggles when there is a significant splash hazard, such as when preparing solutions from powder or handling larger volumes.[1][3][5] | |
| Foot Protection | Closed-Toe Shoes | Essential to prevent injuries from dropped objects or spills.[2][3] |
| Respiratory Protection | Respirator | May be necessary when working with the powdered form of the compound or in poorly ventilated areas to avoid inhalation.[3] The type of respirator should be determined by a formal risk assessment. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.
Caption: A flowchart illustrating the key steps for safely handling this compound in a laboratory setting.
Experimental Protocols and Disposal Plan
Experimental Context: Dot1L is a histone methyltransferase, and its inhibitors are frequently used in cancer research, particularly for mixed-lineage leukemia (MLL)-rearranged leukemias.[6][7] Experiments often involve treating cell lines with the inhibitor and observing effects on cell proliferation, gene expression, or histone methylation status.[6][8]
Preparation of Stock Solutions:
-
Consult Supplier Information: Refer to the supplier's data sheet for solubility information. Dot1L inhibitors are often dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Weighing: When weighing the powdered compound, do so in a chemical fume hood or a balance enclosure to prevent inhalation of airborne particles.
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to the powdered compound to achieve the desired stock concentration. Ensure the compound is fully dissolved.
-
Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, to maintain stability.[9][10]
Working with Cell Cultures:
-
Dilution: Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium.
-
Cell Treatment: Add the diluted inhibitor to your cell cultures.
-
Incubation: Incubate the treated cells for the desired period as determined by your experimental protocol.
Disposal Plan:
-
Liquid Waste: All liquid waste containing this compound, including treated cell culture media, should be collected in a designated, clearly labeled hazardous chemical waste container. Do not pour down the drain.
-
Solid Waste: All solid waste that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated solid chemical waste container.
-
Decontamination: After handling the compound, thoroughly decontaminate the work area (e.g., fume hood, benchtop) with an appropriate cleaning agent.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations.[11][12]
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the integrity of their experimental outcomes when working with this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. addgene.org [addgene.org]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. westlab.com [westlab.com]
- 6. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. agilent.com [agilent.com]
- 12. buyat.ppg.com [buyat.ppg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
